16-Azidohexadecanoic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
16-azidohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597700 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-54-9 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 16-Azidohexadecanoic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Azidohexadecanoic acid (16-AzHDA) is a powerful chemical biology tool that functions as a metabolic probe for studying fatty acid metabolism and, most notably, protein S-palmitoylation. As a functionalized analog of palmitic acid, the most common saturated fatty acid in animals and plants, 16-AzHDA is readily incorporated into cellular pathways.[1] Its terminal azide (B81097) (N₃) group serves as a bioorthogonal handle, allowing for the specific chemical ligation to reporter molecules via "click chemistry." This enables the detection, visualization, and enrichment of fatty-acylated proteins and other lipid-modified biomolecules, providing invaluable insights into their physiological and pathological roles. This guide details the core applications, experimental protocols, and underlying chemical principles of using 16-AzHDA in a research setting.
Core Concepts: Metabolic Labeling and Click Chemistry
The utility of 16-AzHDA is rooted in a two-step process: metabolic incorporation followed by bioorthogonal ligation.
2.1 Metabolic Labeling Cells are cultured in the presence of 16-AzHDA. The cellular machinery recognizes it as a surrogate for natural palmitic acid (Hexadecanoic acid) and utilizes it in various metabolic processes.[1][2] A primary fate of 16-AzHDA is its covalent attachment to cysteine residues on proteins via a thioester bond, a post-translational modification known as S-palmitoylation.[3] This modification is crucial for regulating protein trafficking, stability, and function. By replacing the native lipid with the azido-analog, a latent chemical handle is installed onto a whole class of proteins.
2.2 Bioorthogonal Click Chemistry The azide group introduced into biomolecules is chemically inert to most biological functional groups. However, it can react with high efficiency and specificity with an alkyne-containing reporter molecule in a process termed click chemistry.[4][5] This allows researchers to "click" on a tag for visualization (a fluorophore) or purification (a biotin (B1667282) tag).
There are two primary forms of azide-alkyne cycloaddition used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient click reaction. It uses a copper(I) catalyst to join a terminal alkyne to the azide, forming a stable 1,4-disubstituted triazole ring.[6][7] While highly effective for cell lysates and fixed samples, the cytotoxicity of copper limits its use in living cells.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBAC) that reacts spontaneously with the azide without the need for a catalyst.[8] This reaction is bioorthogonal and rapid, making it the method of choice for imaging lipid modifications in living cells.[8][9]
Key Research Applications
3.1 Profiling and Identification of Palmitoylated Proteins A major application of 16-AzHDA is in chemoproteomic profiling to identify the "palmitoylome."[10][11] After metabolic labeling, cells are lysed, and the proteome is reacted with an alkyne-biotin tag via CuAAC. The biotinylated proteins can then be enriched using streptavidin-coated beads and subsequently identified and quantified using mass spectrometry. This approach has been used to identify hundreds of novel acylated proteins and to study how protein acylation changes in response to cellular stimuli or in disease states.[12]
3.2 Visualization of Acylated Proteins and Lipids By using an alkyne-conjugated fluorophore in the click reaction, researchers can visualize the subcellular localization of lipid-modified proteins. When combined with SPAAC, this can be performed in living cells, allowing for the dynamic tracking of proteins as they move between cellular compartments.[13][14] This is critical for understanding how palmitoylation directs proteins to specific membrane domains, such as the plasma membrane, Golgi apparatus, or lipid rafts.[3]
3.3 Studying Dynamic Lipid Metabolism Beyond protein modification, 16-AzHDA can be incorporated into other lipid species. By tracing the fate of the azide tag, researchers can gain insights into the complex pathways of fatty acid metabolism, transport, and storage.[15]
Quantitative Data and Experimental Parameters
The following table summarizes typical starting concentrations and conditions for experiments using 16-AzHDA. Optimization is often required depending on the cell type and experimental goals.
| Parameter | Cell Culture Labeling | In Vitro Lysate Labeling (CuAAC) |
| 16-AzHDA Concentration | 10 - 100 µM | N/A |
| Labeling Duration | 4 - 24 hours | N/A |
| Alkyne-Reporter Conc. | 1 - 10 µM (for SPAAC) | 50 - 200 µM |
| CuSO₄ Concentration | N/A | 1 mM |
| Reducing Agent (e.g., Na-Ascorbate) | N/A | 5 mM |
| Cu(I) Ligand (e.g., THPTA, TBTA) | N/A | 1 mM |
| Reaction Time | 1 - 4 hours (for SPAAC) | 1 - 2 hours |
| Temperature | 37°C (Cell Incubation) | Room Temperature or 4°C |
Experimental Protocols
5.1 Protocol 1: Metabolic Labeling of Cultured Cells
-
Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO.
-
Cell Seeding: Plate cells to be 60-80% confluent at the time of labeling.
-
Labeling: Dilute the 16-AzHDA stock solution directly into pre-warmed culture media to a final concentration of 10-100 µM. Remove the old media from the cells and replace it with the labeling media.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
Harvesting: After incubation, wash the cells twice with cold PBS to remove excess probe. The cells can then be lysed for downstream click chemistry applications or processed for live-cell imaging.
5.2 Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
-
Labeling and Lysis: Label and harvest cells as described in Protocol 5.1. Lyse the cell pellet in a buffer containing 1% SDS and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
50-100 µg of protein lysate.
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA) to a final concentration of 100 µM.
-
1 mM CuSO₄.
-
1 mM THPTA (water-soluble ligand).[7]
-
Freshly prepared 5 mM Sodium Ascorbate to initiate the reaction.
-
-
Incubation: Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation: Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
5.3 Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
-
Labeling and Lysis: Label and harvest cells as described in Protocol 5.1. Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer without SDS, or urea-based buffer).
-
Click Reaction: Perform the CuAAC reaction as described in Protocol 5.2, but replace the alkyne-fluorophore with an alkyne-biotin conjugate.
-
Enrichment:
-
Add streptavidin-agarose or magnetic beads to the reaction mixture.
-
Incubate for 1-4 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with lysis buffer and then with stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer). Perform in-gel or on-bead tryptic digestion of the enriched proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were originally labeled with 16-AzHDA.
Visualizations: Workflows and Mechanisms
References
- 1. Palmitic acid - Wikipedia [en.wikipedia.org]
- 2. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. 點擊化學試劑概述 [sigmaaldrich.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry Brochure 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 9. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of 16-Azidohexadecanoic Acid Metabolic Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Azidohexadecanoic acid (16-AHA) is a powerful chemical tool for the study of protein acylation and lipid metabolism. As a bioorthogonal analog of palmitic acid, the most common saturated fatty acid in eukaryotes, 16-AHA is readily metabolized by cells and incorporated into various biomolecules. Its terminal azide (B81097) group allows for the selective detection and enrichment of these molecules through "click chemistry," a set of highly specific and efficient bioorthogonal reactions. This technical guide provides an in-depth overview of the mechanism of 16-AHA metabolic incorporation, along with detailed experimental protocols and data presentation for its application in research and drug development.
Mechanism of Metabolic Incorporation
The metabolic incorporation of this compound (16-AHA) into cellular macromolecules is a multi-step process that largely mirrors the metabolism of its natural counterpart, palmitic acid. This process can be broken down into three key stages: cellular uptake, enzymatic activation, and subsequent incorporation into lipids and proteins.
Cellular Uptake
Long-chain fatty acids, including 16-AHA, are transported across the plasma membrane into the cell's cytoplasm. This uptake is mediated by both passive diffusion and a suite of protein transporters. Key proteins involved in the facilitated transport of long-chain fatty acids include:
-
Fatty Acid Translocase (FAT/CD36): A transmembrane protein that facilitates the uptake of long-chain fatty acids.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that are involved in the transport and activation of fatty acids.
-
Plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to be involved in the initial binding of fatty acids at the cell surface.
Once inside the cell, 16-AHA is chaperoned by cytoplasmic Fatty Acid-Binding Proteins (FABPs) to prevent its aggregation and facilitate its transport to various cellular compartments for metabolism.
Enzymatic Activation
Before it can be utilized in metabolic pathways, 16-AHA must be "activated." This activation is a critical step catalyzed by long-chain acyl-CoA synthetases (ACSLs) . These enzymes utilize ATP to convert the carboxylic acid group of 16-AHA into a high-energy thioester with coenzyme A (CoA), forming 16-azidohexadecanoyl-CoA.[1][2] This activated form is the primary substrate for its subsequent incorporation into complex lipids and for protein acylation. While the specific ACSL isozyme that preferentially activates 16-AHA has not been definitively identified, it is likely that multiple long-chain ACSLs can perform this function.[2]
Incorporation into Lipids and Proteins
a) Incorporation into Lipids:
The activated 16-azidohexadecanoyl-CoA can enter various lipid synthesis pathways. It can be esterified to glycerol-3-phosphate to form lysophosphatidic acid and subsequently diacylglycerol and triacylglycerol for energy storage. It can also be incorporated into the phospholipid bilayer of cellular membranes, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus, contributing to membrane structure and function. The incorporation of 16-AHA into lipids allows for the study of lipid trafficking and dynamics within the cell.
b) Incorporation into Proteins (S-acylation):
A significant fate of 16-azidohexadecanoyl-CoA is its covalent attachment to cysteine residues of proteins via a thioester linkage, a post-translational modification known as S-acylation (or palmitoylation). This process is catalyzed by a family of enzymes called protein acyltransferases (PATs) , which are characterized by a conserved DHHC (Asp-His-His-Cys) domain.[3][4][5] There are 23 known DHHC enzymes in humans, each with varying substrate specificities for both the protein and the acyl-CoA.[3][4] The incorporation of 16-AHA allows for the identification and quantification of S-acylated proteins, providing insights into their roles in cellular signaling, protein trafficking, and membrane localization.[6][7][8]
Quantitative Data Presentation
The use of 16-AHA in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise measurement of changes in protein acylation in response to various stimuli. Below are examples of how quantitative data can be presented.
Table 1: SILAC-based Quantification of 16-AHA Labeled Proteins in Response to a Stimulus
| Protein ID | Gene Name | H/L Ratio (Stimulated/Control) | p-value | Number of Unique Peptides |
| P06748 | SRC | 2.54 | 0.001 | 12 |
| Q02750 | GNAI2 | 1.89 | 0.005 | 9 |
| P63104 | GNB1 | 1.72 | 0.012 | 8 |
| P27361 | LAT | 3.11 | < 0.001 | 15 |
| Q13188 | FLOT1 | 1.55 | 0.021 | 7 |
H/L Ratio represents the fold change in acylation of a given protein in the "heavy" isotope-labeled (stimulated) cells compared to the "light" isotope-labeled (control) cells.
Table 2: Quantification of 16-AHA Incorporation into Different Lipid Classes
| Lipid Class | % of Total 16-AHA Incorporation (Control) | % of Total 16-AHA Incorporation (Treated) | Fold Change |
| Phosphatidylcholine (PC) | 35.2 ± 2.1 | 42.8 ± 3.5 | 1.22 |
| Phosphatidylethanolamine (PE) | 28.1 ± 1.8 | 25.5 ± 2.0 | 0.91 |
| Phosphatidylserine (PS) | 12.5 ± 1.1 | 10.9 ± 1.3 | 0.87 |
| Triacylglycerols (TAG) | 15.8 ± 1.5 | 12.3 ± 1.7 | 0.78 |
| Diacylglycerols (DAG) | 8.4 ± 0.9 | 8.5 ± 1.0 | 1.01 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 16-AHA
Materials:
-
This compound (16-AHA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Preparation of 16-AHA-BSA Conjugate:
-
Prepare a 10 mM stock solution of 16-AHA in ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Slowly add the 16-AHA stock solution to the BSA solution while stirring to achieve a final 16-AHA concentration of 1 mM. This creates a 10:1 molar ratio of 16-AHA to BSA.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the solution.
-
-
Metabolic Labeling:
-
Culture mammalian cells to 70-80% confluency.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add complete culture medium containing the desired final concentration of the 16-AHA-BSA conjugate (typically 10-100 µM of 16-AHA).
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.
-
Protocol 2: Click Chemistry Reaction for Visualization of 16-AHA Labeled Proteins
Materials:
-
Cell lysate containing 16-AHA labeled proteins
-
Alkyne-fluorophore or alkyne-biotin probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or streptavidin-HRP for western blotting
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (20-50 µg of protein)
-
PBS to a final volume of 45 µL
-
Alkyne-fluorophore or alkyne-biotin (final concentration 25-100 µM)
-
TBTA (final concentration 50-100 µM, from a 1.7 mM stock in DMSO)
-
CuSO4 (final concentration 1 mM, from a 50 mM stock in water)
-
TCEP (final concentration 1 mM, from a 50 mM stock in water) or freshly prepared Sodium Ascorbate (final concentration 1 mM, from a 100 mM stock in water)
-
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Analysis:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For fluorescently labeled proteins: Visualize the gel directly using a fluorescence scanner at the appropriate excitation and emission wavelengths.
-
For biotin-labeled proteins: Transfer the proteins to a PVDF membrane and perform a western blot using a streptavidin-HRP conjugate for detection.
-
Mandatory Visualizations
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal palmitoyl acyl transferases exhibit distinct substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Labeling with Fatty Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic labeling using fatty acid analogs, a powerful technique for investigating lipid metabolism and protein fatty acylation. By employing bioorthogonal fatty acid analogs, researchers can track the uptake, trafficking, and incorporation of fatty acids into complex lipids and proteins within living cells and organisms. This approach offers a non-radioactive, highly sensitive, and versatile alternative to traditional methods, enabling detailed studies of cellular processes and the identification of novel drug targets.
Core Principles of Metabolic Labeling with Fatty Acid Analogs
Metabolic labeling with fatty acid analogs relies on the cellular machinery to process and incorporate modified fatty acids into various biomolecules. These analogs are designed to mimic their natural counterparts, allowing them to be recognized and utilized by cellular enzymes. The key feature of these analogs is the presence of a small, bioorthogonal chemical handle, such as an alkyne or an azide (B81097) group. This handle does not interfere with the fatty acid's metabolic processing but provides a specific site for subsequent chemical ligation.[1][2][3][4]
The most common approach involves a two-step process:
-
Metabolic Incorporation: Cells or organisms are incubated with a fatty acid analog (e.g., ω-alkynyl or ω-azido fatty acids).[3] These analogs are taken up by the cells and activated to their coenzyme A (CoA) esters, which then enter various metabolic pathways.[3] They can be incorporated into complex lipids (e.g., phospholipids, triglycerides) or attached to proteins via N-myristoylation or S-palmitoylation.[3][5]
-
Bioorthogonal Ligation (Click Chemistry): After labeling, the incorporated analogs are detected by reacting the cell lysate or fixed cells with a reporter molecule containing a complementary bioorthogonal handle. The most widely used reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[3][6][7] This reaction is highly specific, efficient, and occurs under biocompatible conditions. The reporter molecule can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and proteomics, or other tags for various downstream analyses.[3][5]
The use of alkynyl-modified fatty acids is often preferred due to enhanced sensitivity and lower background signals compared to their azido (B1232118) counterparts.[8]
Common Fatty Acid Analogs and Their Applications
A variety of fatty acid analogs with different chain lengths and bioorthogonal handles are commercially available or can be synthesized. The choice of analog depends on the specific biological process being investigated.
| Fatty Acid Analog | Natural Counterpart | Primary Application(s) | Reference(s) |
| 13-Tetradecynoic acid (13-TDYA) | Myristic acid (C14) | Studying N-myristoylation | [7] |
| 15-Hexadecynoic acid (15-HDYA) | Palmitic acid (C16) | Studying S-palmitoylation | [7][8] |
| 17-Octadecynoic acid (17-ODYA) | Stearic acid (C18) | Studying S-acylation and lipid metabolism | [7][9] |
| ω-Azido fatty acids | Various | Probing fatty acid biosynthesis, degradation, and modification | [2][10] |
| BODIPY-labeled fatty acids | Various | Real-time imaging of fatty acid metabolism and transport | [] |
Experimental Workflows and Signaling Pathways
General Workflow for Metabolic Labeling and Detection
The following diagram illustrates the general experimental workflow for metabolic labeling of proteins with fatty acid analogs followed by detection via click chemistry.
Cellular Uptake and Activation of Fatty Acids
Long-chain fatty acids (LCFAs) enter cells through both passive diffusion and protein-mediated transport involving proteins like FAT/CD36, FABPs, and FATPs.[12][13][14] Once inside the cell, fatty acids are activated to their acyl-CoA derivatives by acyl-CoA synthetases, a crucial step for their participation in metabolic pathways.[12][15]
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Fatty Acids
This protocol is optimized for the detection of fatty acylated proteins.[7][9]
Materials:
-
Alkynyl fatty acid analog (e.g., 15-HDYA, 17-ODYA) stock solution (20-100 mM in DMSO)
-
Cell culture medium
-
Dextran-coated charcoal-treated Fetal Bovine Serum (FBS) or Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Potassium hydroxide (B78521) (KOH)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
One hour prior to labeling, replace the growth medium with a medium containing 5% dextran-coated charcoal-treated FBS or 1% fatty acid-free BSA to deplete endogenous fatty acids.[3]
-
-
Preparation of Fatty Acid Analog Labeling Medium:
-
To improve solubility and cellular uptake, especially for longer-chain analogs like 17-ODYA, saponify the fatty acid analog.[7][9]
-
In a sterile tube, mix the alkynyl fatty acid stock solution with a 20% molar excess of KOH.
-
Incubate at 65°C for 15 minutes.
-
Prepare a 20x stock of the saponified fatty acid by dissolving it in pre-warmed, serum-free culture medium containing 20% fatty acid-free BSA.[3]
-
Incubate at 37°C for 15 minutes.
-
Dilute the 20x stock into fresh cell culture medium to the final desired concentration (typically 25-100 µM).
-
-
Metabolic Labeling:
-
Aspirate the deprivation medium from the cells and wash once with warm PBS.
-
Add the prepared fatty acid analog labeling medium to the cells.
-
Incubate for 3-4 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for protein concentration determination and subsequent click chemistry reaction.
-
Protocol 2: Click Chemistry Reaction for Detection of Labeled Proteins
This protocol describes the CuAAC reaction on total cell lysates.[5]
Materials:
-
Cell lysate containing alkynyl-labeled proteins
-
Azide-reporter tag (e.g., azido-rhodamine, azido-biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: For a 50 µL final reaction volume:
-
To 25-50 µg of protein lysate, add lysis buffer to a final volume of 28 µL.
-
Add 10 µL of the azide-reporter tag (from a 250 µM stock in DMSO, final concentration 50 µM).
-
Add 2 µL of TCEP (from a 50 mM stock in water, final concentration 2 mM).
-
Add 8 µL of TBTA (from a 1.25 mM stock in DMSO, final concentration 200 µM).
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Add 2 µL of CuSO4 (from a 50 mM stock in water, final concentration 2 mM).
-
Vortex the reaction mixture for 1 hour at room temperature.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
The samples are now ready for analysis by SDS-PAGE, in-gel fluorescence scanning, or Western blotting.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in metabolic labeling experiments.
Table 1: Typical Concentrations and Incubation Times for Fatty Acid Analogs
| Parameter | Value | Cell Line(s) | Reference(s) |
| Fatty Acid Deprivation | 1 hour | COS-7 | [3] |
| ω-alkynyl-palmitate | 100 µM | COS-7, HeLa, Jurkat | [3] |
| ω-alkynyl-myristate | 25 µM | COS-7 | [3] |
| Labeling Time | 3 - 4 hours | COS-7, HEK293T | [3][7] |
| Inhibitor (2-BP) | 100 µM | COS-7 | [3] |
| Inhibitor (HMA) | 1 mM | COS-7 | [3] |
| Azido-fatty acid | 1 mM | E. coli | [2] |
Table 2: Click Chemistry Reaction Components and Concentrations
| Component | Stock Concentration | Final Concentration | Reference(s) |
| Protein Lysate | 1-2 mg/mL | 25-100 µg per reaction | [7] |
| Azide-Reporter | 250 µM (in DMSO) | 50 µM | [5] |
| TCEP | 50 mM (in water) | 2 mM | [5] |
| TBTA | 1.25 mM (in DMSO) | 200 µM | [5] |
| CuSO4 | 50 mM (in water) | 2 mM | [5] |
Applications in Research and Drug Development
Metabolic labeling with fatty acid analogs is a versatile tool with numerous applications:
-
Profiling Protein Palmitoylation and Myristoylation: Identification of novel fatty acylated proteins and characterization of their roles in signaling and disease.[3][5]
-
Visualizing Lipid Trafficking: Tracking the movement and localization of fatty acids and complex lipids within cells in real-time.[6][16]
-
Studying Lipid Metabolism: Elucidating the dynamics of fatty acid uptake, β-oxidation, and incorporation into various lipid species.[2][6]
-
Drug Discovery and Target Validation: Screening for inhibitors of enzymes involved in fatty acid metabolism and protein acylation.[3] For instance, the incorporation of fatty acid analogs can be competitively inhibited by known inhibitors like 2-bromopalmitate (2-BP) for palmitoylation and 2-hydroxymyristate (B1261983) (HMA) for myristoylation.[3]
-
High-Throughput Screening: The non-radioactive and sensitive nature of this technique makes it amenable to high-throughput applications.[1]
Conclusion
Metabolic labeling with fatty acid analogs, coupled with bioorthogonal click chemistry, provides a robust and powerful platform for the study of lipid biology. Its high sensitivity, specificity, and versatility have enabled significant advances in our understanding of the roles of fatty acids in health and disease. This in-depth guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully implement this technology in their own investigations, paving the way for new discoveries and therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. imrpress.com [imrpress.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Discovering Novel Protein Acylation with 16-Azidohexadecanoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes. This modification influences protein trafficking, localization, stability, and interactions, playing a pivotal role in signaling pathways implicated in numerous diseases, including cancer and neurodegenerative disorders. The discovery and characterization of novel acylated proteins are therefore of paramount importance for understanding fundamental biology and for the development of new therapeutic interventions.
This technical guide provides a comprehensive overview of the use of 16-Azidohexadecanoic acid (16-AzHDA), a chemical reporter for palmitic acid, in the discovery of novel protein acylation. By leveraging the power of metabolic labeling and bioorthogonal click chemistry, researchers can effectively tag, enrich, and identify acylated proteins within a complex cellular environment. This guide details the experimental protocols, data analysis, and key biological pathways associated with this powerful technique.
Core Concepts: Metabolic Labeling and Click Chemistry
The methodology hinges on two key chemical biology innovations:
-
Metabolic Labeling: Cells are incubated with this compound, a synthetic analog of the 16-carbon saturated fatty acid, palmitic acid. Cellular enzymes recognize and utilize this analog, incorporating it into proteins that would normally be palmitoylated. The key feature of 16-AzHDA is the presence of an azide (B81097) (-N3) group, a bioorthogonal handle that does not interfere with normal cellular processes.
-
Click Chemistry: Following metabolic labeling, the azide-modified proteins are detected and enriched through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the azide on the acylated protein and a reporter molecule containing a terminal alkyne. This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.[1]
Experimental Workflow
The overall experimental workflow for discovering novel protein acylation using this compound is a multi-step process that requires careful execution and optimization.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and provide a detailed guide for each step of the workflow. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate mammalian cells (e.g., Jurkat, HEK293T, or a cell line relevant to your research) in complete growth medium and allow them to reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete growth medium to a final concentration of 20-50 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C until further use.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer suitable for solubilizing membrane proteins and preserving post-translational modifications. A common formulation is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotinylation
-
Reagent Preparation:
-
Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This acts as a reducing agent to generate the active Cu(I) catalyst.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 1-2 mg of total protein)
-
Alkyne-Biotin (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 1 mM)
-
-
Initiation of Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation, protected from light.
Protocol 4: Enrichment of Acylated Proteins and Preparation for Mass Spectrometry
-
Protein Precipitation:
-
Add four volumes of ice-cold methanol to the reaction mixture.
-
Add one volume of chloroform.
-
Add three volumes of water.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer and the lower organic layer, leaving the protein precipitate at the interface.
-
Wash the protein pellet with ice-cold methanol and centrifuge again.
-
Air-dry the pellet.
-
-
Solubilization: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride in a suitable buffer) to ensure complete solubilization of the biotinylated proteins.
-
Enrichment:
-
Equilibrate streptavidin-agarose beads by washing them with the solubilization buffer.
-
Add the solubilized protein lysate to the equilibrated beads.
-
Incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with high salt, detergent, and urea-containing buffers.
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add sequencing-grade trypsin.
-
Incubate overnight at 37°C with gentle shaking to digest the enriched proteins into peptides.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or a similar method to remove any remaining contaminants before mass spectrometry analysis.
Data Presentation: Quantitative Proteomic Analysis
Quantitative proteomics, often employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein acylation under different conditions.[1] Below is a representative table summarizing quantitative data from a hypothetical SILAC-based experiment comparing 16-AzHDA labeled cells to a control.
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Description |
| P04049 | GNAI1 | 5.8 | Guanine nucleotide-binding protein G(i) subunit alpha-1 |
| P63104 | GNB1 | 4.2 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 |
| Q13547 | WNT1 | 7.1 | Proto-oncogene Wnt-1 |
| P08581 | LAT | 6.5 | Linker for activation of T-cells |
| P27361 | FYN | 4.9 | Tyrosine-protein kinase Fyn |
| Q9Y243 | ZDHHC5 | 3.7 | Palmitoyltransferase ZDHHC5 |
| P11362 | SRC | 5.3 | Proto-oncogene tyrosine-protein kinase Src |
| P62258 | HRAS | 8.2 | GTPase HRas |
Note: This table is a representative example. Actual data will vary depending on the cell type and experimental conditions.
Signaling Pathway Focus: Wnt Signaling and Palmitoylation
Protein palmitoylation is a key regulatory mechanism in many signaling pathways. A prominent example is the Wnt signaling pathway, where the palmitoylation of Wnt proteins is essential for their secretion and subsequent interaction with receptors on target cells.[2][3][4]
In the endoplasmic reticulum, the enzyme Porcupine acylates Wnt proteins, a critical step for their recognition by the cargo receptor Wntless (WLS).[4][5] The Wnt-WLS complex is then transported through the Golgi apparatus and packaged into secretory vesicles for release from the cell.[5] Once in the extracellular space, the lipid-modified Wnt protein can bind to its Frizzled receptor and LRP5/6 co-receptor on a target cell, initiating downstream signaling cascades.[3]
Conclusion and Future Directions
The use of this compound in combination with click chemistry and mass spectrometry-based proteomics provides a powerful and versatile platform for the discovery and characterization of novel protein acylation events. This approach has already led to the identification of hundreds of previously unknown acylated proteins, expanding our understanding of the "acyl-proteome" and its role in cellular function.
Future applications of this technology will likely focus on:
-
Mapping Acylation Sites: Combining this workflow with advanced mass spectrometry fragmentation techniques to pinpoint the exact sites of acylation on proteins.
-
Dynamic Profiling: Employing pulse-chase labeling experiments to study the dynamics of protein acylation and deacylation in response to various stimuli.
-
Drug Discovery: Identifying novel acylated proteins that are dysregulated in disease, which may serve as new targets for therapeutic intervention. The enzymes responsible for protein acylation, such as the DHHC family of palmitoyltransferases, are also emerging as attractive drug targets.
By providing a robust and unbiased method for exploring the landscape of protein acylation, the techniques described in this guide will continue to be instrumental in advancing our knowledge of cellular signaling and driving the development of innovative medicines.
References
- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Secretion of Wnt proteins | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
16-Azidohexadecanoic Acid: A Chemical Reporter for In-Depth Lipidomics Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes and the pathophysiology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases. A significant challenge in lipidomics is the dynamic nature of lipid metabolism, encompassing synthesis, trafficking, and modification. Chemical reporters, coupled with bioorthogonal chemistry, have emerged as powerful tools to investigate these dynamic processes. 16-Azidohexadecanoic acid (16-AHA), a palmitic acid analog containing a terminal azide (B81097) group, serves as an effective chemical reporter for tracing the fate of fatty acids in living cells. This guide provides a comprehensive overview of the application of 16-AHA in lipidomics, detailing its mechanism, experimental protocols, data analysis, and its role in drug discovery.
Core Principle: Metabolic Labeling and Click Chemistry
The utility of 16-AHA as a chemical reporter is based on a two-step process: metabolic incorporation and bioorthogonal ligation.
-
Metabolic Incorporation: 16-AHA is introduced to cells or organisms. Due to its structural similarity to the endogenous saturated fatty acid palmitic acid, it is recognized and utilized by the cell's metabolic machinery. It can be incorporated into various lipid species, such as triglycerides, phospholipids, and cholesterol esters, effectively "tagging" newly synthesized lipids.
-
Bioorthogonal Ligation (Click Chemistry): The azide group on 16-AHA is a bioorthogonal handle, meaning it is chemically inert within the biological system but can react specifically with a complementary functional group. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis, to the 16-AHA-labeled lipids.
Experimental Workflows and Protocols
The successful application of 16-AHA in lipidomics relies on carefully executed experimental procedures. Below are detailed protocols for key experiments.
Experimental Workflow Overview
Unveiling Protein Dynamics: A Technical Guide to 16-Azidohexadecanoic Acid Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein S-palmitoylation, the reversible attachment of a 16-carbon fatty acid to cysteine residues, is a critical post-translational modification that governs the trafficking, localization, and function of a vast array of proteins. Dysregulation of this dynamic process is implicated in numerous diseases, including cancer and neurological disorders. Understanding the intricacies of protein palmitoylation requires sophisticated tools to track and quantify this modification in living systems. This technical guide provides an in-depth exploration of 16-Azidohexadecanoic acid (16-AHA) and its analogs as powerful chemical probes for elucidating the dynamics of protein S-acylation. We detail the principles of metabolic labeling, bioorthogonal click chemistry, and mass spectrometry-based proteomics for the identification and quantification of palmitoylated proteins. This guide offers comprehensive experimental protocols and showcases the application of these techniques in dissecting key signaling pathways, providing a valuable resource for researchers aiming to unravel the complexities of protein dynamics. While this guide focuses on this compound, the methodologies and principles described are largely applicable to other azide- or alkyne-modified fatty acid probes, such as 15-azidopentadecanoic acid and 17-octadecynoic acid (17-ODYA), which are more commonly cited in the literature.
Introduction to this compound as a Chemical Probe
This compound (16-AHA) is a synthetic analog of palmitic acid, the most common fatty acid attached to proteins during S-palmitoylation. The key feature of 16-AHA is the presence of an azide (B81097) (-N3) group at the terminus of its acyl chain. This azide group is bioorthogonal, meaning it is chemically inert within the cellular environment but can be selectively reacted with a complementary alkyne-containing molecule in a process known as "click chemistry"[1][2][3].
This bioorthogonal handle allows for a two-step approach to study protein palmitoylation:
-
Metabolic Labeling: Cells are incubated with 16-AHA, which is recognized by the cellular machinery and incorporated into proteins in place of endogenous palmitic acid[1][4].
-
Detection and Enrichment: The azide-labeled proteins can then be tagged with a variety of reporter molecules (e.g., fluorophores, biotin) that contain an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction[2][3]. This enables visualization, identification, and quantification of the modified proteins.
This strategy overcomes the limitations of traditional methods that rely on radioactive isotopes, offering a safer and more versatile approach to studying the dynamic nature of protein palmitoylation[5][6].
Experimental Workflow: From Labeling to Analysis
The following diagram illustrates the general workflow for studying protein palmitoylation using 16-AHA probes.
Quantitative Data Presentation
The use of 16-AHA and its analogs in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein palmitoylation and turnover rates[1][5][7].
Table 1: Identified S-acylated Proteins in Different Cell Lines Using Azide/Alkyne-Fatty Acid Probes
| Cell Line | Number of Identified S-acylated Proteins | Reference |
| Jurkat T-cells | ~125 (high confidence), ~200 (medium confidence) | [8][9] |
| HEK293FT cells | >100 | [10] |
| HeLa Cells | 218 (C15-azide), 308 (C17-azide) | [10] |
Table 2: Experimentally Determined Palmitoylation Turnover Rates of Key Signaling Proteins
| Protein | Cell Line | Palmitate Half-life (t½) | Notes | Reference |
| Lck | Jurkat T-cells | < 5 minutes (upon stimulation) | Turnover is rapid even in resting cells. | [5][11] |
| H-Ras (wild-type) | NIH 3T3 cells | ~2.4 hours | [12] | |
| H-Ras (oncogenic G12V) | NIH 3T3 cells | ~1 hour | Faster turnover compared to wild-type. | [12] |
| N-Ras | ~20 minutes | [13] | ||
| ZDHHC6 | ~1 hour | [14] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of 16-AHA into cellular proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (16-AHA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency.
-
Preparation of 16-AHA-BSA Complex: a. Prepare a 10 mM stock solution of 16-AHA in ethanol. b. In a sterile tube, combine the 16-AHA stock solution with fatty acid-free BSA in PBS to achieve a final desired molar ratio (e.g., 4:1 AHA:BSA). c. Incubate at 37°C for 30 minutes to allow complex formation.
-
Metabolic Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add fresh culture medium containing the 16-AHA-BSA complex to the cells. The final concentration of 16-AHA typically ranges from 25-100 µM. c. Incubate the cells for the desired labeling period (e.g., 4-16 hours). The optimal labeling time may need to be determined empirically for the protein of interest[15].
-
Cell Harvest: a. After incubation, remove the labeling medium and wash the cells twice with cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Collect the cell lysate and clarify by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Tagging
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an alkyne-containing reporter molecule to the 16-AHA-labeled proteins in the cell lysate.
Materials:
-
16-AHA-labeled cell lysate (from Protocol 1)
-
Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Click Chemistry Reagents: a. Prepare fresh stock solutions: 50 mM TCEP in water, 10 mM TBTA in DMSO, 50 mM CuSO4 in water, and 50 mM sodium ascorbate in water.
-
Reaction Setup: a. In a microcentrifuge tube, add the 16-AHA-labeled cell lysate (e.g., 1 mg of total protein). b. Add the alkyne-reporter to a final concentration of 100-200 µM. c. Add TCEP to a final concentration of 1 mM. d. Add TBTA to a final concentration of 100 µM. e. Add CuSO4 to a final concentration of 1 mM.
-
Initiate the Reaction: a. Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional but Recommended): a. Precipitate the proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for at least 1 hour. b. Centrifuge at high speed to pellet the proteins. c. Discard the supernatant and wash the pellet with cold methanol. d. Air-dry the protein pellet and resuspend in a suitable buffer for downstream analysis.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol is for the affinity purification of biotin-tagged proteins using streptavidin-conjugated beads.
Materials:
-
Click-reacted cell lysate containing biotinylated proteins
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: a. Add the click-reacted lysate to the prepared streptavidin beads. b. Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated proteins.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
Elution: a. After the final wash, add Elution Buffer to the beads. b. Boil the beads at 95-100°C for 5-10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the enriched palmitoylated proteins for downstream analysis.
Visualization of Signaling Pathways
The dynamic nature of S-palmitoylation plays a crucial role in regulating various signaling pathways. 16-AHA and its analogs have been instrumental in dissecting these processes.
Ras Signaling Pathway
S-palmitoylation is essential for the proper localization and function of Ras proteins, which are key regulators of cell growth and proliferation[13][16][17][18]. The dynamic cycling of palmitoylation and depalmitoylation controls the trafficking of Ras between the plasma membrane and the Golgi apparatus[17].
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, initiates signaling cascades controlling cell growth and survival. Recent studies have shown that EGFR is S-palmitoylated, and this modification plays a role in regulating its signaling activity[19][20][21].
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Palmitoylation of Wnt proteins is essential for their secretion and subsequent binding to receptors on target cells, thereby initiating the signaling cascade[15][22][23][24][25].
Applications in Drug Development
The pivotal role of protein palmitoylation in cellular signaling makes the enzymes that regulate this process, such as DHHC palmitoyltransferases and acyl-protein thioesterases, attractive targets for therapeutic intervention. 16-AHA and similar probes are invaluable tools in drug discovery and development for:
-
Target Identification and Validation: Identifying the specific protein substrates of palmitoylating and depalmitoylating enzymes.
-
High-Throughput Screening: Developing assays to screen for small molecule inhibitors or activators of these enzymes.
-
Mechanism of Action Studies: Elucidating how drug candidates modulate protein palmitoylation and downstream signaling pathways.
Conclusion
This compound and its bioorthogonal analogs have revolutionized the study of protein S-acylation. These chemical probes, in conjunction with click chemistry and advanced proteomic techniques, provide a powerful and versatile platform for dissecting the dynamic regulation of protein function. The detailed protocols and conceptual frameworks presented in this guide offer researchers a comprehensive resource to explore the intricate world of protein palmitoylation, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.
References
- 1. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Individual Palmitoyl Residues Serve Distinct Roles in H-Ras Trafficking, Microlocalization, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and dynamics of the human ZDHHC16-ZDHHC6 palmitoylation cascade | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of RAS palmitoyltransferases by accessory proteins and palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Metabolic Contributions of Wnt Signaling: More Than Controlling Flight [frontiersin.org]
- 24. Metabolic Contributions of Wnt Signaling: More Than Controlling Flight - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of 16-Azidohexadecanoic Acid via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of 16-Azidohexadecanoic acid, a fatty acid analog, using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method is a powerful tool for studying protein acylation and the metabolic fate of fatty acids within cellular systems.
Introduction
This compound is a modified version of palmitic acid, a saturated fatty acid crucial in various cellular processes, including protein S-acylation. This modification, the introduction of an azide (B81097) group, allows for the tracking and detection of the fatty acid after it has been metabolically incorporated into biomolecules. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary alkyne group through click chemistry.[1][2]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and an alkyne.[][4][5] By using an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin (B1667282), researchers can visualize, isolate, and quantify proteins and other molecules that have incorporated this compound. This technique offers a significant improvement in sensitivity and selectivity over traditional methods like radioactive labeling.[6]
Experimental Workflow
The overall experimental workflow for the detection of this compound incorporation into cellular proteins involves three main stages: metabolic labeling of cells, cell lysis, and the click chemistry reaction with a detection probe, followed by downstream analysis.
Figure 1: Experimental workflow for this compound detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound-BSA conjugate:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Complex the fatty acid with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio is 4:1 (fatty acid:BSA).
-
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Remove the growth medium and replace it with fresh medium containing the this compound-BSA conjugate. The final concentration of the fatty acid analog may need optimization, but a starting point of 25-100 µM is common.[6]
-
Incubate the cells for a period ranging from 3 to 16 hours.[6][7] The optimal incubation time depends on the cell type and the turnover rate of the protein of interest.[7]
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unincorporated fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the preparation of a protein lysate from the metabolically labeled cells.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay. This is crucial for ensuring equal protein loading in downstream applications.
Protocol 3: Click Chemistry Reaction for Detection
This protocol outlines the copper-catalyzed click reaction to conjugate an alkyne-containing detection probe to the azide-labeled proteins in the cell lysate.[8][9][10]
Materials:
-
Protein lysate containing azide-labeled proteins (1-5 mg/mL)[10]
-
Alkyne-detection probe (e.g., alkyne-biotin or a fluorescent alkyne dye)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8][10]
-
Copper(II) sulfate (B86663) (CuSO₄)[8][10]
-
PBS buffer (pH 7.4)[9]
Stock Solutions:
-
Alkyne-probe: 2.5 mM in DMSO or water[10]
-
Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh)[9][10]
Reaction Setup (for a 200 µL final volume):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| Protein Lysate | 1-5 mg/mL | 50 µL | 0.25-1.25 mg/mL |
| PBS Buffer | - | 90 µL | - |
| Alkyne-probe | 2.5 mM | 20 µL | 250 µM |
| THPTA | 100 mM | 10 µL | 5 mM |
| CuSO₄ | 20 mM | 10 µL | 1 mM |
| Sodium Ascorbate | 300 mM | 20 µL | 30 mM |
Procedure:
-
In a microcentrifuge tube, combine the protein lysate, PBS, and the alkyne-detection probe.
-
Add the THPTA solution and vortex briefly to mix.[10]
-
Add the CuSO₄ solution and vortex briefly.[10]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10] Vortex the mixture gently.
-
Protect the reaction from light, especially if using a fluorescent probe, and incubate at room temperature for 30-60 minutes.[8][10]
-
The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE, Western blotting (if using a biotin or epitope tag), or mass spectrometry.
Quantitative Data Summary
The following table provides a summary of typical reagent concentrations used in the click chemistry protocol for detecting azide-labeled proteins. Optimization may be required for specific experimental systems.
| Parameter | Recommended Range | Starting Concentration |
| Protein Lysate Concentration | 1-5 mg/mL | 2 mg/mL |
| Alkyne-probe Concentration | 2-100 µM | 20 µM[9] |
| CuSO₄ Concentration | 50 µM - 2 mM[11] | 1 mM |
| Ligand (THPTA) Concentration | 1-5x molar excess to CuSO₄ | 5 mM |
| Sodium Ascorbate Concentration | 5-50 mM | 30 mM |
| Incubation Time | 15-60 minutes | 30 minutes[8] |
| Incubation Temperature | Room Temperature | Room Temperature |
Downstream Analysis
The method of analysis will depend on the alkyne probe used:
-
Fluorescent Alkyne Probes: Labeled proteins can be visualized directly in-gel using a fluorescence scanner.[12]
-
Biotin-Alkyne Probes: Labeled proteins can be detected by Western blot using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.[6]
Conclusion
The combination of metabolic labeling with this compound and click chemistry provides a robust and sensitive platform for the detection and analysis of fatty acylated proteins and the study of fatty acid metabolism. The protocols provided herein offer a starting point for researchers to implement this powerful technique in their own studies.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 6. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com.cn [confluore.com.cn]
- 9. vectorlabs.com [vectorlabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying S-acylated Proteins using 16-Azidohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-acylation, also known as S-palmitoylation, is a reversible post-translational modification involving the attachment of fatty acids, most commonly the 16-carbon palmitic acid, to cysteine residues via a thioester bond.[1][2] This modification plays a crucial role in regulating protein trafficking, localization, stability, and interaction with other proteins and lipids.[1][3] Dysregulation of S-acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the enzymes involved in this process attractive targets for drug development.[1][4]
The identification of S-acylated proteins has been historically challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. The development of bioorthogonal chemical reporters, such as 16-Azidohexadecanoic acid, has revolutionized the study of S-acylation. This fatty acid analog is metabolically incorporated into proteins by the cell's own enzymatic machinery. The azide (B81097) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via a "click chemistry" reaction. This enables the enrichment and subsequent identification of S-acylated proteins by mass spectrometry.
Principle of the Method
The workflow for identifying S-acylated proteins using this compound is a multi-step process that combines metabolic labeling with bioorthogonal chemistry and proteomic analysis.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted to its acyl-CoA derivative. This azido-fatty acyl-CoA is then used by protein acyltransferases (PATs) to modify substrate proteins on cysteine residues.
-
Cell Lysis and Protein Extraction: After labeling, cells are harvested and lysed to release the total proteome.
-
Click Chemistry: The azide-modified proteins in the cell lysate are then covalently tagged with a reporter molecule containing a terminal alkyne, such as an alkyne-biotin tag. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.
-
Enrichment of S-acylated Proteins: The biotin-tagged proteins are selectively captured and enriched from the complex proteome using streptavidin-coated affinity resins.
-
Mass Spectrometry Analysis: The enriched proteins are eluted from the resin, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-acylated proteins.
Experimental Workflow
Caption: Experimental workflow for the identification of S-acylated proteins.
Key Applications
-
Global profiling of S-acylated proteins: Identification of the "S-acylproteome" in various cell types and tissues.
-
Discovery of novel S-acylated proteins: Uncovering new substrates for protein acyltransferases.
-
Studying the dynamics of S-acylation: Investigating the turnover of S-acylation on specific proteins in response to cellular signals.
-
Identifying sites of S-acylation: Pinpointing the specific cysteine residues that are modified.
-
Screening for inhibitors of S-acylation: Aiding in the development of drugs targeting protein acyltransferases or deacylating enzymes.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Culture mammalian cells to 70-80% confluency in standard growth medium.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, remove the growth medium and replace it with fresh medium containing the desired final concentration of this compound (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess this compound.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells. The cell pellet can be stored at -80°C or used immediately for cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lyse the cells by sonication on ice.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total proteome.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]
Protocol 3: Click Chemistry Reaction
This protocol is adapted from a general protocol for labeling cell lysates.[7][8]
-
In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS
-
4 µL of 1 mM alkyne-biotin stock solution in DMSO (final concentration ~20 µM)
-
-
Add 10 µL of 40 mM THPTA ligand in water. Vortex briefly.
-
Add 10 µL of 20 mM Copper(II) Sulfate (CuSO4) solution in water. Vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate (B8700270) solution in water to initiate the reaction. Vortex briefly.[8]
-
Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light.[7][8]
Protocol 4: Enrichment of Biotinylated Proteins
-
Equilibrate streptavidin-agarose or magnetic beads by washing them three times with the lysis buffer.[9]
-
Add the equilibrated beads to the cell lysate after the click chemistry reaction.
-
Incubate the lysate with the beads for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[10]
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, and urea-containing buffer).[11]
Protocol 5: On-bead Digestion and Sample Preparation for LC-MS/MS
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the bead suspension and incubate overnight at 37°C with shaking to digest the proteins into peptides.
-
The following day, collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The desalted peptides are now ready for analysis by LC-MS/MS.
Data Presentation
The following tables summarize examples of proteins identified as S-acylated in various studies using clickable fatty acid analogs.
Table 1: Examples of S-acylated Proteins Identified in Jurkat T Cells
| Protein | Gene | Function |
| Lck | LCK | Tyrosine kinase involved in T-cell signaling |
| LAT | LAT | Linker for activation of T cells |
| Fyn | FYN | Tyrosine kinase |
| H-Ras | HRAS | GTPase, proto-oncogene |
| N-Ras | NRAS | GTPase, proto-oncogene |
Table 2: Selected S-acylated Proteins Identified in a Proteome-wide Screen [2]
| Protein | Gene | Cellular Process |
| Flotillin-1 | FLOT1 | Membrane microdomain organization |
| Caveolin-1 | CAV1 | Caveolae formation, signal transduction |
| GNAI1 | GNAI1 | G-protein signaling |
| GNAO1 | GNAO1 | G-protein signaling |
| Calnexin | CANX | Protein folding in the ER |
Signaling Pathways and Logical Relationships
Role of S-acylation in Protein Localization and Signaling
S-acylation plays a pivotal role in directing proteins to specific membrane microdomains, such as lipid rafts, and in regulating their participation in signaling cascades. For instance, the S-acylation of signaling proteins like Ras and G-proteins is essential for their proper localization to the plasma membrane and for their subsequent interaction with downstream effectors.
Caption: S-acylation directs protein localization and signaling.
References
- 1. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. portlandpress.com [portlandpress.com]
- 4. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. neb.com [neb.com]
- 10. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Protein Labeling with 16-Azidohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics and function within a living organism, or in vivo, is crucial for understanding complex biological processes and for the development of effective therapeutics. Post-translational modifications (PTMs), such as S-palmitoylation, play a pivotal role in regulating protein localization, stability, and activity. 16-Azidohexadecanoic acid is a chemical reporter, a modified version of palmitic acid, that enables the study of protein S-palmitoylation. This fatty acid analog is recognized by the cellular machinery and incorporated into proteins at sites of S-palmitoylation. The embedded azide (B81097) group serves as a bioorthogonal handle, allowing for the selective attachment of reporter molecules, such as fluorophores or affinity tags, through a highly specific chemical reaction known as "click chemistry".[1][2][3] This two-step labeling strategy provides a powerful tool for the visualization, identification, and quantification of S-palmitoylated proteins in their native environment.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound for in vivo protein labeling, with a focus on studying protein S-palmitoylation.
Principle of the Method
The in vivo protein labeling strategy using this compound is a two-step process that leverages bioorthogonal chemistry.
-
Metabolic Incorporation: this compound is introduced into the biological system (e.g., cell culture or animal model). The cellular enzymes that catalyze S-palmitoylation recognize this analog and attach it to cysteine residues on target proteins via a thioester bond.[1] This results in a pool of newly synthesized proteins that are tagged with an azide group.
-
Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, the azide-tagged proteins are detected by reacting them with a reporter molecule containing a complementary bioorthogonal handle, typically a strained alkyne (e.g., DBCO, BCN) or a terminal alkyne in the presence of a copper(I) catalyst.[1][4] This reaction, known as a cycloaddition, forms a stable triazole linkage, covalently attaching the reporter to the protein of interest.[1] The choice of reporter determines the downstream application, such as fluorescent imaging (with a fluorescent alkyne) or enrichment for mass spectrometry-based identification (with a biotin-alkyne).
Data Presentation
The following tables provide a template for presenting quantitative data obtained from proteomic analysis of proteins labeled with this compound.
Table 1: Quantitative Proteomic Data for S-Palmitoylated Proteins Identified by this compound Labeling
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P0DPI2 | IFITM3 | 4.8 | 0.002 | 12 |
| P63104 | GNAI1 | 3.5 | 0.008 | 9 |
| P62820 | RHOA | 2.9 | 0.015 | 7 |
| Q9Y2X3 | ZDHHC5 | 2.1 | 0.031 | 11 |
| O14939 | WNT1 | -2.3 | 0.024 | 8 |
Note: This table is a representative example for presenting quantitative data. The values are for illustrative purposes only and will vary depending on the specific experiment.
Table 2: Comparison of Labeling Efficiency with Different Reporter Probes
| Reporter Probe | Concentration (µM) | Incubation Time (min) | Signal-to-Noise Ratio |
| DBCO-PEG4-5/6-TAMRA | 25 | 60 | 15.2 ± 1.8 |
| BCN-PEG4-Biotin | 50 | 90 | 21.5 ± 2.3 |
| Alkyne-Alexa Fluor 488 | 100 | 120 (with CuAAC) | 12.8 ± 1.5 |
Note: This table illustrates how to compare the efficiency of different reporter probes for detecting azide-labeled proteins. The optimal probe and conditions should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Complete cell culture medium
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, A549)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in complete culture medium. The final concentration typically ranges from 25 to 100 µM. An initial optimization experiment is recommended.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Harvesting Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Storage: The cell lysate containing the azide-labeled proteins can be used immediately for click chemistry or stored at -80°C.
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol describes the detection of this compound-labeled proteins in a cell lysate using a fluorescent alkyne probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488, DBCO-Cy5)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order (for a 50 µL reaction):
-
Azide-labeled cell lysate (20-50 µg of protein)
-
PBS to a final volume of 44 µL
-
Fluorescent alkyne probe (to a final concentration of 10-100 µM)
-
TBTA (3 µL of 1.7 mM stock)
-
TCEP (1 µL of 50 mM stock)
-
CuSO4 (1 µL of 50 mM stock)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours in the dark.
-
Protein Precipitation (Optional): Precipitate the labeled proteins using a chloroform/methanol precipitation method to remove excess reagents.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.
Protocol 3: Affinity Enrichment of Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of this compound-labeled proteins using a biotin-alkyne probe and streptavidin affinity chromatography for subsequent identification by mass spectrometry.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Reagents for in-solution or on-bead tryptic digestion
Procedure:
-
Click Chemistry Reaction: Perform the CuAAC reaction as described in Protocol 2, substituting the fluorescent alkyne probe with a biotin-alkyne probe.
-
Streptavidin Bead Binding: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS with 1% SDS
-
PBS with 4 M urea
-
PBS
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: Perform an on-bead tryptic digestion of the captured proteins for direct analysis by LC-MS/MS.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-palmitoylated proteins.
Mandatory Visualizations
Caption: Experimental workflow for in vivo protein labeling.
Caption: S-palmitoylation of IFITM3 in antiviral signaling.
References
- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 16-Azidohexadecanoic Acid Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues, is a critical regulator of protein trafficking, localization, stability, and activity.[1][2][3] Dysregulation of this dynamic process has been implicated in numerous diseases, including cancer and neurological disorders. The study of protein palmitoylation has been significantly advanced by the use of chemical reporters, such as 16-Azidohexadecanoic acid (16-AzHDA), a metabolic probe that is incorporated into proteins in place of palmitic acid. This azido-functionalized fatty acid allows for the selective tagging and enrichment of palmitoylated proteins using bio-orthogonal click chemistry, enabling their identification and quantification by mass spectrometry.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of proteins labeled with this compound. The workflow encompasses metabolic labeling of cultured cells, cell lysis, click chemistry-mediated biotinylation of labeled proteins, enrichment of biotinylated proteins, and their subsequent preparation for mass spectrometric analysis.
Principle of the Method
The experimental approach is a multi-step process that leverages the cell's natural metabolic pathways and the specificity of bio-orthogonal chemistry. First, cells are incubated with this compound, which is recognized by the cellular machinery and incorporated into proteins that would normally be palmitoylated. The incorporated azide (B81097) group serves as a chemical handle. Following cell lysis, a biotin-alkyne tag is covalently attached to the azide-labeled proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6][7] The biotinylated proteins are then selectively captured and enriched using streptavidin-functionalized beads. Finally, the enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Workflow
The overall experimental workflow for the analysis of this compound labeled proteins is depicted below.
Signaling Pathway: Regulation of TLR Signaling by Palmitoylation
Protein palmitoylation is a key regulatory mechanism in various signaling pathways, particularly those involving membrane-associated proteins. The Toll-like receptor (TLR) signaling pathway, crucial for the innate immune response, is one such pathway where palmitoylation plays a vital role. Several components of the TLR signaling cascade, including TLRs themselves and downstream signaling adaptors, are known to be palmitoylated, which influences their localization to specific membrane microdomains and their ability to interact with other signaling molecules.[3][8]
Data Presentation
Quantitative proteomic analysis of this compound labeled proteins allows for the identification of proteins with altered palmitoylation levels under different experimental conditions. The data should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Quantitative Proteomic Data for this compound Labeled Proteins
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P04637 | SRC | 2.8 | 0.003 | 18 |
| P63000 | GNAI1 | 2.5 | 0.008 | 15 |
| P27361 | GNB1 | 2.1 | 0.012 | 12 |
| Q02750 | FLOT1 | 1.9 | 0.021 | 10 |
| P06730 | FGR | 1.8 | 0.025 | 9 |
| P08581 | LAT | -1.7 | 0.030 | 8 |
| P15254 | LCK | -2.2 | 0.015 | 11 |
| P20963 | FYN | -2.6 | 0.007 | 14 |
| P07355 | GAP43 | -3.1 | 0.002 | 16 |
Note: This table presents illustrative data. Actual results will vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the protein of interest and the cell type.
-
After incubation, harvest the cells. For adherent cells, wash twice with cold PBS, then scrape the cells into a conical tube. For suspension cells, pellet the cells by centrifugation and wash twice with cold PBS.
-
The cell pellet can be used immediately for lysis or stored at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of labeled cells to extract total protein.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Probe sonicator or Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Lyse the cells by sonication on ice or by using a Dounce homogenizer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry-Mediated Biotinylation
This protocol describes the covalent attachment of a biotin-alkyne tag to the azide-labeled proteins.
Materials:
-
Protein extract from labeled cells
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).
-
Add the click chemistry reagents in the following order (final concentrations may need optimization):
-
Biotin-alkyne (e.g., 100 µM)
-
TCEP or Sodium Ascorbate (e.g., 1 mM)
-
TBTA (e.g., 100 µM)
-
CuSO4 (e.g., 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Wash the protein pellet with methanol.
-
Air-dry the pellet and resuspend in a buffer compatible with the subsequent enrichment step (e.g., 1% SDS in PBS).
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the selective capture of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Resuspended protein pellet from the click chemistry reaction
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., sample buffer for SDS-PAGE or a buffer compatible with on-bead digestion)
Procedure:
-
Incubate the resuspended protein solution with pre-washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 2% SDS in PBS, 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone).
-
After the final wash, the beads with the enriched proteins are ready for elution or on-bead digestion.
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the enriched proteins for LC-MS/MS analysis. This can be done either by eluting the proteins from the beads followed by in-solution digestion or by performing the digestion directly on the beads.
Materials:
-
Enriched proteins on beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
C18 desalting spin columns
Procedure (On-Bead Digestion):
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the bead slurry (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
The eluted peptides are ready for LC-MS/MS analysis.
Concluding Remarks
The use of this compound in combination with click chemistry and mass spectrometry provides a powerful and robust method for the global and quantitative analysis of protein palmitoylation.[9] The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this technique in their studies of protein lipidation. Careful optimization of labeling conditions, click chemistry reaction parameters, and enrichment procedures will ensure high-quality data for a deeper understanding of the role of protein palmitoylation in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Azidohexadecanoic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
16-Azidohexadecanoic acid (16-N3-palmitate) has emerged as a powerful chemical tool in neuroscience for the study of protein S-palmitoylation, a reversible lipid modification crucial for neuronal protein trafficking, localization, and function.[1] This analog of palmitic acid contains a terminal azide (B81097) group, which acts as a bioorthogonal chemical reporter. Once metabolically incorporated into proteins, the azide group allows for the selective attachment of probes for visualization and proteomic analysis via click chemistry.[2]
Application Note 1: Metabolic Labeling and Visualization of Palmitoylated Proteins in Neurons
Introduction: Protein S-palmitoylation is a dynamic post-translational modification that regulates the membrane association and function of numerous neuronal proteins, including synaptic receptors, scaffolding proteins, and signaling molecules.[1][3] Dysregulation of protein palmitoylation has been implicated in various neurological and psychiatric disorders. This compound enables the direct visualization of palmitoylated proteins in neurons, providing insights into their subcellular localization and dynamics.
Principle: Cultured neurons are incubated with this compound, which is incorporated into proteins by the cellular palmitoylation machinery. The azide-modified proteins can then be covalently labeled with a fluorescent alkyne probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[2][4] The labeled proteins can be visualized using fluorescence microscopy or in-gel fluorescence scanning.
Experimental Workflow:
Caption: Workflow for visualizing palmitoylated proteins.
Application Note 2: Identification of Novel Palmitoylated Proteins in Neurons via Affinity Purification and Mass Spectrometry
Introduction: The identification of the complete set of palmitoylated proteins (the "palmitoyl-proteome") is essential for understanding the widespread impact of this modification on neuronal function. Combining metabolic labeling with this compound and mass spectrometry-based proteomics allows for the sensitive and specific enrichment and identification of palmitoylated proteins from neuronal cells or subcellular fractions.
Principle: Following metabolic labeling of neurons with this compound, cell lysates are subjected to a click reaction with an alkyne-functionalized biotin (B1667282) tag. The resulting biotinylated proteins are then captured and enriched using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted or digested on-bead, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Caption: Workflow for proteomic identification of palmitoylated proteins.
Quantitative Data Summary
| Parameter | Value | Cell Type/Context | Reference |
| This compound Concentration | 50 - 100 µM | Primary Hippocampal Neurons | [5] |
| 25 - 50 µM | HEK293T cells (for neuronal protein expression) | N/A | |
| Labeling Incubation Time | 4 - 16 hours | Primary Hippocampal Neurons | [5] |
| 5 min - 1 hour | For proteins with short S-acylation half-life (e.g., Ras) | [5] | |
| 8 - 12 hours | For proteins that are more stably S-acylated | [5] | |
| Fatty Acid-BSA Complex Concentration | 0.5% (final) | Neuronal Cultures | [5] |
| Click Chemistry Reagent Concentrations | |||
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | In vitro click reaction | N/A |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM | In vitro click reaction | N/A |
| Copper(II) Sulfate (CuSO4) | 1 mM | In vitro click reaction | N/A |
| Alkyne Probe (e.g., fluorescent or biotinylated) | 50 - 100 µM | In vitro click reaction | N/A |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Neurons
This protocol is adapted from methods for labeling primary hippocampal neurons.[5]
Materials:
-
This compound
-
Potassium Hydroxide (KOH), 200 mM
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA), 10% solution in sterile water
-
Neuronal culture medium
-
Cultured primary neurons (e.g., hippocampal or cortical)
Procedure:
-
Preparation of Fatty Acid-BSA Complex: a. In a sterile microcentrifuge tube, mix 2 µL of 100 mM this compound (in DMSO) with 2 µL of 200 mM KOH. b. Saponify the fatty acid by incubating at 70°C for 1-2 minutes until the solution becomes clear.[5] c. Add 50 µL of 10% FAF-BSA and vortex to mix. This creates a 0.5% final FAF-BSA concentration for a 2 mL culture volume.[5]
-
Metabolic Labeling: a. Add the prepared fatty acid-BSA complex to the neuronal culture medium to achieve the desired final concentration of this compound (e.g., 50 µM). b. As a negative control, prepare a parallel culture with a fatty acid lacking the alkyne group.[5] c. Incubate the neurons for 4-16 hours at 37°C in a humidified CO2 incubator. The optimal labeling time may need to be determined empirically.[5]
-
Cell Harvesting: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Protocol 2: In-gel Fluorescence Detection of Labeled Proteins
Materials:
-
Protein lysate from metabolically labeled cells
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO4)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
To 50-100 µg of protein lysate in a microcentrifuge tube, add the click chemistry reagents to the following final concentrations: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, and 100 µM fluorescent alkyne probe.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes to pellet the proteins.
-
Remove the supernatant and resuspend the protein pellet in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.
Signaling Pathway Involvement
Protein palmitoylation is integral to synaptic function. A well-studied example is the palmitoylation of the postsynaptic density protein PSD-95. Palmitoylation of PSD-95 is required for its proper trafficking to the postsynaptic membrane, where it plays a critical role in scaffolding and clustering AMPA-type glutamate (B1630785) receptors.[1] The dynamic nature of PSD-95 palmitoylation, regulated by palmitoyl (B13399708) acyltransferases (PATs, or DHHC enzymes) and acyl-protein thioesterases (APTs), allows for activity-dependent changes in synaptic strength.[1][3]
References
- 1. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic effects of protein palmitoylation and the cellular consequences thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulse-Chase Labeling with 16-Azidohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Azidohexadecanoic acid is a powerful chemical tool for the study of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and function. As a bioorthogonal analog of palmitic acid, it is metabolically incorporated into proteins by cellular enzymes. The embedded azide (B81097) group allows for the selective detection and analysis of newly synthesized or dynamically modified proteins through "click chemistry." This enables researchers to perform pulse-chase experiments to investigate the dynamics of protein palmitoylation with high specificity and sensitivity, offering a safer and more efficient alternative to traditional radioactive methods.[1][2]
This document provides detailed application notes on the use of this compound for pulse-chase labeling experiments, comprehensive experimental protocols, and a summary of relevant quantitative data.
Core Principle: Bioorthogonal Pulse-Chase Labeling
The pulse-chase methodology using this compound involves two key stages:
-
Pulse: Cells are incubated with this compound for a defined period. During this "pulse," the azide-tagged fatty acid is incorporated into newly S-palmitoylated proteins.
-
Chase: The labeling medium is replaced with a medium containing an excess of natural palmitic acid. This "chase" prevents further incorporation of the azido-analog, allowing for the tracking of the labeled protein population over time to study its stability, degradation, or trafficking.
Following the chase, the azide-modified proteins can be detected and quantified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4][5] This reaction covalently links the azide group to a reporter molecule containing an alkyne group, such as a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification and mass spectrometry analysis.
Featured Application: Investigating the Role of Palmitoylation in Wnt Signaling
The Wnt signaling pathway is critical in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases like cancer.[6] The function of several key Wnt signaling proteins, including the Wnt ligands themselves and their receptors like Frizzled (Fz) and LRP6, is regulated by S-palmitoylation.[6][7][8][9] This modification is essential for the proper secretion, trafficking, and signaling activity of these proteins.[6][8]
Pulse-chase experiments with this compound can be employed to dissect the dynamics of Wnt protein palmitoylation. For instance, researchers can determine the half-life of palmitate on a specific Wnt protein, investigate how signaling activation affects the turnover of this modification, and identify the enzymes responsible for its addition (palmitoyl-acyltransferases, PATs) and removal (acyl-protein thioesterases, APTs).[7]
Below is a diagram illustrating the central role of palmitoylation in the Wnt signaling pathway.
Experimental Protocols
The following protocols provide a general framework for a pulse-chase experiment using this compound. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental goals.
Workflow Overview
Protocol 1: Pulse-Chase Labeling of Adherent Cells
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Palmitic acid (stock solution in a suitable solvent)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Pulse: a. Aspirate the culture medium and wash the cells once with warm PBS. b. Add pre-warmed complete medium containing this compound at the desired final concentration (e.g., 20-50 µM). c. Incubate for the desired pulse duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Chase: a. Aspirate the labeling medium and wash the cells twice with warm PBS to remove residual this compound. b. Add pre-warmed complete medium containing an excess of palmitic acid (e.g., 100-200 µM). c. Incubate for the desired chase periods (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Harvest: a. At each chase time point, aspirate the chase medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, and scrape the cells. c. Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). The lysates are now ready for click chemistry.
Protocol 2: Click Chemistry Reaction on Cell Lysates
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-functionalized reporter probe (e.g., Biotin-Alkyne, Fluorescent-Alkyne)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Reagent Stocks:
-
Reporter probe: 10 mM in DMSO
-
THPTA: 100 mM in water
-
CuSO4: 20 mM in water
-
Sodium ascorbate: 300 mM in water (prepare fresh)
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µL containing 50-100 µg of protein)
-
PBS to a final volume of ~170 µL
-
Reporter probe stock (e.g., 2.5 µL for a final concentration of ~150 µM)
-
10 µL of 100 mM THPTA
-
10 µL of 20 mM CuSO4
-
-
Initiate Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Downstream Processing: The click-labeled proteins are now ready for analysis by SDS-PAGE, affinity purification, or mass spectrometry.
Data Presentation
The following tables summarize typical quantitative parameters for pulse-chase experiments using fatty acid analogs. These values should be optimized for each specific experimental system.
Table 1: Typical Experimental Parameters for Pulse-Chase Labeling
| Parameter | Typical Range | Notes |
| This compound Concentration | 10 - 100 µM | Higher concentrations may lead to cytotoxicity. Optimal concentration should be determined empirically.[10][11][12][13][14] |
| Pulse Duration | 30 minutes - 24 hours | Shorter pulses are suitable for studying rapid turnover, while longer pulses are for steady-state labeling.[15] |
| Chase Duration | 0 - 48 hours | The length of the chase depends on the half-life of the protein or modification of interest.[15] |
| Palmitic Acid Chase Concentration | 100 - 500 µM | A significant excess is required to outcompete any remaining azido-analog. |
Table 2: Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-Reporter Probe | 10 mM | 50 - 250 µM |
| Copper(II) Sulfate (CuSO4) | 20 mM | 1 mM |
| THPTA Ligand | 100 mM | 5 mM |
| Sodium Ascorbate | 300 mM | 15 mM |
Methodological Comparison
Bioorthogonal labeling with this compound offers several advantages over traditional methods like radioactive labeling with [3H]-palmitate.
References
- 1. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. interchim.fr [interchim.fr]
- 6. Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Depalmitoylation Is Induced by Wnt5a and Promotes Polarized Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the WNT1 residues required for palmitoylation by Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple pathways are involved in palmitic acid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Super-Resolution Microscopy of Proteins Labeled with 16-Azidohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein lipidation, a crucial post-translational modification, is essential for understanding a myriad of cellular processes, including signal transduction, protein trafficking, and membrane localization. Dysregulation of these modifications has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of protein lipidation a critical area of research for therapeutic development.[1] 16-Azidohexadecanoic acid, a fatty acid analog, serves as a powerful tool for investigating protein palmitoylation. This metabolic label is incorporated into proteins by the cell's natural enzymatic machinery. The embedded azide (B81097) group then provides a bioorthogonal handle for covalent ligation to a reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3][4] This approach allows for the specific and sensitive detection of lipidated proteins.
Pairing this metabolic labeling strategy with super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), enables the visualization of lipidated proteins with nanoscale precision, far beyond the diffraction limit of conventional light microscopy.[5][6][7] These advanced imaging techniques allow for the detailed analysis of protein localization, clustering, and dynamics within the cellular environment.[8][9] This document provides detailed protocols for the metabolic labeling of proteins in cultured cells using this compound, followed by click chemistry-mediated fluorophore conjugation and subsequent super-resolution imaging using STORM.
Data Presentation
The following table summarizes typical quantitative data obtainable from super-resolution microscopy analysis of proteins labeled with this compound. This data provides insights into the nanoscale organization and dynamics of lipidated proteins.
| Parameter | Description | Typical Value | Reference |
| Localization Precision | The uncertainty in determining the position of a single fluorophore. Lower values indicate higher precision. | 10-20 nm | [10][11] |
| Resolution (FWHM) | The full width at half maximum of the point-spread function, representing the achievable image resolution. | 20-50 nm | [10][12] |
| Cluster Diameter | The average size of protein clusters or nano-domains. | 50-200 nm | [13] |
| Molecules per Cluster | The estimated number of localized molecules within a single cluster. | 10-100 | [13] |
| Cluster Density | The number of protein clusters per unit area of the cell membrane or organelle. | 1-10 clusters/µm² | N/A |
| Diffusion Coefficient | A measure of the lateral mobility of single protein molecules within the membrane. | 0.01-1 µm²/s | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to a final concentration of 25-100 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and the specific protein of interest.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry labeling.
Protocol 2: Click Chemistry Labeling of Azide-Modified Proteins
This protocol describes the covalent attachment of a fluorescent probe to the azide-modified proteins on fixed cells using a copper-catalyzed click reaction.
Materials:
-
Fixed cells containing azide-labeled proteins (from Protocol 1)
-
Alkyne-functionalized fluorophore compatible with STORM (e.g., Alexa Fluor 647 DIBO alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following components in order:
-
880 µL PBS
-
10 µL of 100 mM CuSO₄
-
50 µL of 100 mM THPTA
-
50 µL of freshly prepared 1 M sodium ascorbate
-
1-10 µL of 1 mM alkyne-fluorophore stock solution
-
-
Permeabilization (Optional): If labeling intracellular proteins, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells extensively with PBS to remove unreacted reagents.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate imaging buffer for STORM.
Protocol 3: Super-Resolution Imaging by STORM
This protocol provides a general workflow for acquiring super-resolution images of the labeled proteins using STORM.
Materials:
-
Labeled and mounted cell sample
-
STORM-capable fluorescence microscope
-
Imaging buffer suitable for STORM (containing an oxygen scavenging system and a reducing agent, e.g., glucose oxidase, catalase, and MEA)
-
Lasers for activation (e.g., 405 nm) and excitation (e.g., 647 nm)
Procedure:
-
Microscope Setup: Power on the microscope, lasers, and camera. Allow the system to stabilize.
-
Sample Loading: Place the mounted sample on the microscope stage.
-
Locate Cells: Using a low-power objective and brightfield or epifluorescence, locate the cells of interest.
-
Switch to Imaging Mode: Switch to the high-power objective (e.g., 100x oil-immersion) and apply immersion oil.
-
STORM Imaging:
-
Illuminate the sample with the excitation laser (e.g., 647 nm) at high power to drive most of the fluorophores into a dark state.
-
Simultaneously, illuminate with a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores.
-
Acquire a series of thousands of images (frames) as individual fluorophores blink on and off.
-
-
Data Acquisition: Record the image series. The total acquisition time can range from minutes to tens of minutes.
-
Image Reconstruction: Process the acquired image series using localization software. This software identifies the precise coordinates of each blinking event and reconstructs a super-resolution image from these localizations.[5]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 8. Quantitative microscopy: protein dynamics and membrane organisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Stimulated Emission Depletion Microscopy (STED) - Rosalind Franklin Institute [rfi.ac.uk]
- 11. Three-Dimensional Photoactivated Localization Microscopy with Genetically Expressed Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative super-resolution imaging of pathological aggregates reveals distinct toxicity profiles in different synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS-based Detection of 16-Azidohexadecanoic Acid Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a crucial regulator of protein trafficking, localization, stability, and activity.[1] Dysregulation of S-palmitoylation is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurological disorders.[2] The study of this dynamic modification has been significantly advanced by the use of bioorthogonal chemical reporters, such as 16-Azidohexadecanoic acid (16-AzHDA).
16-AzHDA is a metabolic label that is incorporated into proteins by the cellular machinery in place of palmitic acid.[3] The azido (B1232118) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag via "click chemistry".[4] This enables the enrichment and subsequent identification and quantification of S-palmitoylated proteins and their sites of modification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the detection and quantification of this compound labeled peptides using LC-MS/MS, designed for researchers in academia and the pharmaceutical industry.
Signaling Pathway: Protein S-Palmitoylation
Protein S-palmitoylation is a dynamic process regulated by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs), which contain a conserved Asp-His-His-Cys (DHHC) domain, and is reversed by acyl-protein thioesterases (APTs).[2] This enzymatic cycle allows for rapid control over the localization and function of a wide array of proteins, including signaling proteins, receptors, and ion channels.[5]
Experimental Workflow
The overall workflow for the analysis of 16-AzHDA labeled peptides involves several key steps: metabolic labeling of cells, cell lysis, click chemistry-mediated biotinylation of labeled proteins, enrichment of biotinylated proteins, on-bead digestion, and finally, LC-MS/MS analysis for identification and quantification.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Culture cells of interest to approximately 80% confluency in their standard growth medium.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into fresh, pre-warmed growth medium to a final concentration of 50-100 µM.
-
Labeling: Remove the standard growth medium from the cells, wash once with sterile PBS, and replace with the 16-AzHDA-containing medium.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may need to be determined empirically for different cell types.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS to remove excess 16-AzHDA. Harvest the cells by scraping or trypsinization, followed by centrifugation. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Click Chemistry Reaction and Enrichment of Labeled Proteins
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Lyse the cells by sonication or other appropriate methods on ice.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Alkyne-biotin probe (e.g., DBCO-biotin or a terminal alkyne-biotin) to a final concentration of 100 µM.
-
For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add CuSO4 to 1 mM, a copper ligand (e.g., TBTA) to 100 µM, and a reducing agent (e.g., sodium ascorbate) to 1 mM.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours.
-
Enrichment:
-
Centrifuge the precipitated proteins and wash the pellet with ice-cold methanol (B129727) to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., high salt, urea, and PBS) to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
Reduction and Alkylation:
-
Resuspend the streptavidin beads in 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[6]
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.[7]
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.[6]
-
-
Peptide Elution and Cleanup:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a solution of 60% acetonitrile (B52724) and 1% formic acid to recover any remaining peptides.[6]
-
Combine the supernatants and acidify with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried peptide sample in a solution of 2% acetonitrile and 0.1% formic acid.
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase analytical column (e.g., 75 µm ID x 50 cm length, packed with 2.4 µm particles).[7]
-
Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 35% Solvent B over 90-120 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Exploris 480 or similar) is recommended.[7]
-
Ionization: Use a nano-electrospray ionization (nESI) source.
-
Data Acquisition: Operate in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000 over a mass range of 350-1500 m/z.
-
MS2 Scan (Tandem MS): Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 scans in the Orbitrap at a resolution of 15,000-30,000.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
-
Data Presentation
Quantitative analysis can be performed using various methods, including label-free quantification (LFQ) or stable isotope labeling techniques like SILAC. Below is a representative table of quantitative data for S-palmitoylated proteins identified in a hypothetical experiment comparing a control cell line to a cell line with a knockout (KO) of a specific DHHC enzyme. Data is presented as log2 fold change of the KO relative to the control.
| Protein Accession | Gene Name | Protein Name | log2(KO/Control) | p-value | Number of Peptides |
| P63104 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | -2.1 | 0.001 | 5 |
| P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | -1.8 | 0.005 | 3 |
| Q15382 | FLOT1 | Flotillin-1 | -1.5 | 0.012 | 4 |
| P62258 | RHOA | Transforming protein RhoA | -1.2 | 0.025 | 2 |
| P27361 | LAT | Linker for activation of T-cells | -1.9 | 0.003 | 6 |
| P08107 | HSP90B1 | Endoplasmin | 0.1 | 0.85 | 7 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.92 | 11 |
This is a representative data table and does not reflect actual experimental results.
Conclusion
The combination of metabolic labeling with this compound, click chemistry, and advanced LC-MS/MS provides a powerful platform for the global and site-specific analysis of protein S-palmitoylation. The protocols outlined in this application note offer a robust framework for researchers to investigate the roles of this critical post-translational modification in health and disease, and to identify potential therapeutic targets in drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with 16-Azidohexadecanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 16-Azidohexadecanoic acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yielding click chemistry reaction with this compound?
The most frequent causes of failed or inefficient CuAAC reactions involving this compound include:
-
Poor solubility of the fatty acid azide (B81097) in the reaction solvent.
-
Oxidation of the Copper(I) catalyst to the inactive Cu(II) state.[1]
-
Inadequate degassing of the reaction mixture, leading to catalyst oxidation.
-
Suboptimal concentrations of reactants, catalyst, or ligands.
-
Presence of interfering substances in the reaction mixture that can chelate the copper catalyst.
-
Steric hindrance from bulky alkyne coupling partners.
Q2: How can I improve the solubility of this compound in my reaction?
Due to its long, hydrophobic alkyl chain, this compound has limited solubility in purely aqueous solutions. To address this, consider the following:
-
Use of co-solvents: A mixture of water with organic solvents like DMSO, DMF, or t-BuOH can significantly improve solubility.[2]
-
Saponification: For biological applications, saponifying the fatty acid to its salt form can increase aqueous solubility.
-
Use of surfactants: Employing a suitable surfactant can help to create micelles that encapsulate the hydrophobic azide, making it more accessible for the reaction in aqueous media.
Q3: How do I prevent the oxidation of the copper(I) catalyst?
Maintaining the catalytically active Cu(I) oxidation state is crucial for a successful reaction.[1] Key strategies include:
-
In situ generation of Cu(I): The most common method is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270). This ensures a constant supply of the active Cu(I) catalyst.
-
Degassing: Thoroughly degas all solvents and the final reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use of stabilizing ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst and prevent its oxidation and disproportionation.[3][4]
Q4: What is the optimal ratio of reagents for the reaction?
While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, it is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the more readily available or less expensive reactant to drive the reaction to completion. The copper catalyst is typically used in catalytic amounts (0.1 - 5 mol%), with the ligand concentration being equal to or in slight excess of the copper concentration.
Troubleshooting Guide
Problem 1: Low or No Product Yield
If you are experiencing low or no formation of your desired triazole product, consult the following decision tree and table for potential causes and solutions.
Caption: Troubleshooting workflow for low or no product yield.
| Possible Cause | Recommended Solution(s) |
| Poor Solubility of this compound | Use a co-solvent such as DMSO, DMF, or t-BuOH in water.[2] For biological applications, consider saponification or the use of a biocompatible surfactant. |
| Inactive Copper Catalyst | Ensure the use of a reducing agent like freshly prepared sodium ascorbate to maintain copper in the Cu(I) state.[5] Thoroughly degas all solutions to remove oxygen. Use a stabilizing ligand such as THPTA or TBTA.[3][4] |
| Impure Reagents or Incorrect Stoichiometry | Verify the purity of your this compound and alkyne. Use a slight excess (1.1-1.5 eq.) of one of the reactants to drive the reaction to completion. |
| Interfering Substances | Avoid buffers containing coordinating species like Tris. Phosphate-buffered saline (PBS) or HEPES are generally suitable.[1] If your sample contains other chelators, consider purification prior to the click reaction. |
| Steric Hindrance | If using a bulky alkyne, the reaction may be slow. Increase the reaction time and/or temperature. Consider using a ligand that is known to accelerate reactions with sterically demanding substrates. |
Problem 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Caption: Troubleshooting workflow for the presence of side products.
| Side Product/Issue | Potential Cause | Recommended Solution(s) |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Cu(II) and oxygen. | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction mixture is thoroughly deoxygenated. |
| Reduction of Azide to Amine | Use of harsh reducing agents or incompatible phosphine-based ligands (can lead to Staudinger reaction). | Use sodium ascorbate as the reducing agent. If phosphine (B1218219) ligands are necessary, be aware of the potential for the Staudinger side reaction. |
| Unidentified Impurities | Impure starting materials. | Purify the this compound and the alkyne partner before the reaction. Characterize impurities using techniques like LC-MS to identify their source. |
Data Presentation
Table 1: Recommended Solvent Systems for Click Reactions with Long-Chain Azides
| Solvent System | Composition | Typical Substrates | Notes |
| Aqueous Co-solvent | Water/DMSO (e.g., 1:1 to 4:1) | Biomolecules, polar alkynes | Good for maintaining the solubility of biological molecules while dissolving the fatty acid azide. |
| Aqueous Co-solvent | Water/t-BuOH (e.g., 1:1) | General purpose | A commonly used system that balances polarity. |
| Organic | DMF or DMSO | Non-polar alkynes | Suitable when working with substrates that are not soluble in water. Requires rigorous degassing. |
| Biphasic | Dichloromethane/Water | When reactants have very different polarities | Can be effective but may result in slower reaction rates. |
Table 2: Typical Reagent Concentrations for CuAAC with this compound
| Reagent | Typical Concentration/Amount | Rationale |
| This compound | 1 equivalent | The limiting reagent in many cases. |
| Alkyne | 1 - 1.5 equivalents | A slight excess can improve reaction kinetics and ensure complete consumption of the azide. |
| CuSO₄·5H₂O | 0.1 - 5 mol% | The copper(II) source for in situ reduction to the active Cu(I) catalyst. |
| Sodium Ascorbate | 5 - 20 mol% | The reducing agent to generate and maintain the Cu(I) catalyst. Should be in excess of the copper salt. |
| Ligand (e.g., THPTA) | 0.5 - 5 mol% (often in slight excess of copper) | Stabilizes the Cu(I) catalyst, preventing oxidation and improving reaction efficiency. |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction with this compound
This protocol is a starting point and may require optimization for specific alkyne substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a 1:1 mixture of deionized water and DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Important: Prepare a 200 mM stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
50 µL of the 1:1 water/DMSO solvent mixture.
-
10 µL of the 10 mM this compound stock solution (final concentration ~1 mM).
-
11 µL of the 10 mM alkyne stock solution (final concentration ~1.1 mM).
-
-
Vortex the mixture gently.
-
-
Degassing:
-
Bubble inert gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.
-
-
Addition of Catalyst and Ligand:
-
Add 1 µL of the 100 mM THPTA stock solution (final concentration ~1 mM).
-
Add 1 µL of the 100 mM CuSO₄ stock solution (final concentration ~1 mM).
-
Vortex briefly.
-
-
Initiation of the Reaction:
-
Add 2 µL of the freshly prepared 200 mM sodium ascorbate stock solution (final concentration ~4 mM).
-
Vortex the reaction mixture thoroughly.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction with an organic solvent (e.g., ethyl acetate) followed by column chromatography. For biomolecules, techniques like size-exclusion chromatography or dialysis may be appropriate to remove the catalyst and excess reagents.
-
Visualization of Experimental Workflow
Caption: General experimental workflow for CuAAC with this compound.
References
Technical Support Center: 16-Azidohexadecanoic Acid (16-AzHDA) Experiments
Welcome to the technical support center for 16-Azidohexadecanoic acid (16-AzHDA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the use of this fatty acid analog, with a primary focus on reducing background signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (16-AzHDA) is a chemical analog of the saturated fatty acid, palmitic acid. It is designed for metabolic labeling studies of protein acylation. The azide (B81097) group (-N₃) serves as a bioorthogonal handle, allowing for the specific detection and identification of proteins that have been modified with this fatty acid analog. This is typically achieved through a highly specific and efficient chemical reaction known as "click chemistry".
Q2: What is "click chemistry" in the context of 16-AzHDA experiments?
A2: Click chemistry refers to a set of biocompatible reactions that are highly specific and efficient. In 16-AzHDA experiments, the azide group on the incorporated fatty acid is covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that has a complementary reactive group, most commonly an alkyne. This "click" reaction allows for the specific visualization or enrichment of the labeled proteins. The two main types of click chemistry used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q3: What are the primary sources of high background signal in 16-AzHDA experiments?
A3: High background signal in 16-AzHDA experiments can arise from several sources:
-
Non-specific binding of the 16-AzHDA: Due to its long hydrocarbon chain, 16-AzHDA is hydrophobic and can non-specifically associate with cellular membranes and proteins.
-
Non-specific binding of the alkyne-reporter probe: The reporter molecule (e.g., fluorescent dye or biotin) may itself bind non-specifically to cellular components, particularly if it is also hydrophobic.[1]
-
Inefficient removal of excess reagents: Residual, unreacted 16-AzHDA or alkyne-reporter probe can lead to a diffuse background signal.
-
Side reactions of the click chemistry reagents: In CuAAC, copper ions can sometimes bind non-specifically to proteins. In SPAAC, the strained alkynes can sometimes react with other cellular nucleophiles.
-
Cellular autofluorescence: Some cell types naturally fluoresce, which can contribute to the overall background signal in imaging experiments.
Troubleshooting Guides
Issue 1: High Background Signal in Imaging Experiments
Symptoms:
-
High diffuse fluorescence throughout the cell, not localized to specific structures.
-
Negative control cells (not treated with 16-AzHDA) show significant fluorescence after the click reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding of 16-AzHDA | 1. Optimize 16-AzHDA Concentration: Titrate the concentration of 16-AzHDA to the lowest level that provides a detectable specific signal. High concentrations can lead to increased non-specific incorporation and aggregation. 2. Optimize Incubation Time: Reduce the incubation time with 16-AzHDA to minimize non-specific accumulation. | Reduced overall background fluorescence. Improved signal-to-noise ratio. |
| Non-specific binding of the alkyne-fluorophore | 1. Titrate Alkyne-Fluorophore Concentration: Use the lowest effective concentration of the fluorescent probe. 2. Increase Washing Steps: After the click reaction, increase the number and duration of washing steps. The use of a mild detergent like 0.1% Tween-20 in the wash buffer can help to remove non-specifically bound hydrophobic molecules.[2] 3. Use a Blocking Agent: Pre-incubate the sample with a blocking buffer (e.g., 1% Bovine Serum Albumin - BSA) before the click reaction to saturate non-specific binding sites.[3] | Decreased punctate or diffuse background fluorescence. |
| Inefficient Click Reaction | 1. Use a Copper Ligand (for CuAAC): Include a copper-chelating ligand like THPTA or BTTAA in the click reaction mix. This not only improves the reaction efficiency but also reduces copper-mediated background.[4] 2. Optimize Reagent Ratios: Ensure the optimal stoichiometry of copper, ligand, and reducing agent (e.g., sodium ascorbate) for CuAAC. | Increased specific signal, which can improve the signal-to-noise ratio. |
| Cellular Autofluorescence | 1. Use a Fluorophore in a Different Spectral Range: If possible, choose a fluorescent probe that emits in the far-red or near-infrared spectrum, where cellular autofluorescence is typically lower. 2. Use a Quenching Agent: Treat fixed cells with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quenching kit. | Reduced background fluorescence in all samples, including controls. |
Issue 2: High Background in Western Blotting/Proteomic Analysis
Symptoms:
-
Multiple non-specific bands are detected by streptavidin-HRP (for biotinylated proteins) in negative control lanes.
-
High background smear in the gel lane, obscuring specific bands.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contamination with non-specifically bound proteins | 1. Thorough Cell Lysis and Washing: Ensure complete cell lysis and wash the cell pellet extensively before lysis to remove any residual media components. 2. Protein Precipitation: Perform a methanol (B129727)/chloroform (B151607) precipitation of the protein lysate after the click reaction. This is effective at removing lipids and other hydrophobic molecules.[5][6][7][8][9] | Cleaner protein sample with reduced non-specific protein carryover. |
| Non-specific binding to the affinity resin (for pull-downs) | 1. Pre-clear the Lysate: Incubate the lysate with unconjugated beads before adding the streptavidin beads to remove proteins that non-specifically bind to the resin. 2. Optimize Washing Conditions: Increase the stringency of the wash buffers for the affinity resin. This can include increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[10] | Reduced background bands in the final eluate. |
| Excess Unbound Biotin-Alkyne | 1. Optimize Biotin-Alkyne Concentration: Use the minimum concentration of the biotin-alkyne probe necessary for efficient labeling. 2. Purification Post-Click Reaction: After the click reaction and before affinity purification, perform a buffer exchange or protein precipitation to remove excess unreacted biotin-alkyne. | Lower background signal from free biotin (B1667282) interfering with the assay. |
Data Presentation
Table 1: Recommended Starting Concentrations for 16-AzHDA Metabolic Labeling
| Cell Type | 16-AzHDA Concentration (µM) | Incubation Time (hours) | Notes |
| Adherent cell lines (e.g., HeLa, HEK293) | 25 - 100 | 4 - 18 | Start with a lower concentration and shorter incubation time to minimize potential toxicity and non-specific labeling. |
| Suspension cell lines (e.g., Jurkat) | 50 - 150 | 4 - 18 | Suspension cells may require slightly higher concentrations. |
| Primary cells | 10 - 50 | 2 - 12 | Primary cells can be more sensitive; it is crucial to perform a dose-response and time-course experiment to determine optimal conditions. |
Table 2: Comparison of Copper(I) Ligands for CuAAC Reactions
| Ligand | Typical Concentration (µM) | Key Advantages | Considerations |
| TBTA (Tris(benzyltriazolylmethyl)amine) | 50 - 100 | The first generation ligand, widely used. | Low water solubility, may require DMSO for stock solutions. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 - 500 | Highly water-soluble, protects cells from copper toxicity. | May have slightly slower kinetics than BTTAA in some systems. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | 100 - 500 | Reported to have faster reaction kinetics and be highly biocompatible.[11][12][13] | May be more expensive than other ligands. |
Experimental Protocols
Protocol 1: Methanol/Chloroform Protein Precipitation for Removal of Lipids and Detergents
This protocol is adapted from Wessel and Flugge, 1984, and is effective for purifying proteins labeled with 16-AzHDA prior to downstream analysis like SDS-PAGE or mass spectrometry.[5][8]
-
To a 100 µL protein sample in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex the mixture thoroughly.
-
Add 100 µL of chloroform and vortex again.
-
Add 300 µL of water to induce phase separation and vortex vigorously.
-
Centrifuge the sample at 14,000 x g for 2 minutes. You should observe two liquid phases with a white protein precipitate at the interface.
-
Carefully remove and discard the upper aqueous layer without disturbing the protein interface.
-
Add 400 µL of methanol to the tube.
-
Vortex to wash the protein pellet.
-
Centrifuge at 14,000 x g for 3 minutes to pellet the protein.
-
Carefully remove and discard the methanol supernatant.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry as it may be difficult to resuspend.
-
Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).
Visualizations
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 5. abrf.memberclicks.net [abrf.memberclicks.net]
- 6. ohsu.edu [ohsu.edu]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. Methanol Precipitation of Proteins [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Potential cytotoxicity of 16-Azidohexadecanoic acid and control experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Azidohexadecanoic acid (16-AHA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is this compound (16-AHA) cytotoxic?
A1: Direct cytotoxicity data for this compound is limited in publicly available literature. However, its non-azido counterpart, palmitic acid (hexadecanoic acid), has been shown to exhibit cytotoxicity in various cell lines. The IC50 values for palmitic acid can be a useful reference point, but it is crucial to experimentally determine the cytotoxic potential of 16-AHA in your specific cell model. Studies on other azido-modified molecules, such as azido (B1232118) sugars, suggest that high concentrations of the azido group can impact cell proliferation, migration, and invasion[1]. Therefore, it is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of 16-AHA for your experiments.
Q2: What are the appropriate negative controls for metabolic labeling experiments with 16-AHA?
A2: To ensure that the observed signals are specific to the metabolic incorporation of 16-AHA, several negative controls are essential:
-
No 16-AHA Treatment: This control establishes the baseline signal from the detection reagents (e.g., fluorescently-labeled alkynes for click chemistry) in the absence of the azido-fatty acid.
-
Competition with Natural Fatty Acid: Co-incubation of cells with 16-AHA and a molar excess of the corresponding natural fatty acid, palmitic acid, can demonstrate the specificity of uptake and incorporation pathways. A significant reduction in signal in the presence of the competitor would indicate specific metabolic processing.
-
Inhibition of Fatty Acid Metabolism: Pre-treatment of cells with known inhibitors of fatty acid uptake or metabolism can help confirm that 16-AHA is being processed through the expected biological pathways.
-
Unlabeled Control for Downstream Detection: Cells treated with a non-azido fatty acid (e.g., palmitic acid) followed by the same downstream detection chemistry will control for non-specific binding of the detection reagents.
Q3: How can I be sure that the observed phenotype is due to the metabolic incorporation of 16-AHA and not a non-specific effect of the azido group?
A3: This is a critical consideration. The azido group itself can have biological effects[1]. To distinguish between effects from metabolic incorporation versus non-specific chemical effects, consider the following controls:
-
Use of a Non-Metabolizable Azido-Compound: A short-chain azido-alkane that cannot be metabolized by fatty acid pathways could be used as a control to assess the general effect of the azido moiety on your cells.
-
Time-Course Experiment: A time-course experiment can help differentiate between rapid, non-specific effects and slower, metabolism-dependent effects.
-
Rescue Experiment: If a specific phenotype is observed upon 16-AHA treatment, attempting to rescue the phenotype by providing downstream metabolites of the fatty acid pathway could suggest that the effect is due to metabolic disruption.
Troubleshooting Guides
Problem 1: High cell death or unexpected changes in cell morphology after 16-AHA treatment.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity of 16-AHA | 1. Perform a dose-response curve: Determine the IC50 of 16-AHA in your cell line using a cell viability assay like the MTT assay. 2. Lower the concentration: Use a concentration of 16-AHA well below the determined IC50 for your metabolic labeling experiments. 3. Reduce incubation time: Shorter incubation times may minimize cytotoxic effects while still allowing for sufficient metabolic labeling. |
| Solvent Toxicity | 1. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 16-AHA is non-toxic to your cells. Run a vehicle-only control. |
| Contamination | 1. Check for contamination: Ensure your 16-AHA stock solution and cell cultures are free from microbial contamination. |
Problem 2: Low or no signal after metabolic labeling and detection.
| Possible Cause | Troubleshooting Steps |
| Inefficient cellular uptake or metabolism of 16-AHA | 1. Optimize labeling time: Perform a time-course experiment to determine the optimal incubation period for your cell type. 2. Check cell health: Ensure cells are healthy and metabolically active during the labeling period. 3. Increase 16-AHA concentration: If no cytotoxicity is observed, a higher concentration of 16-AHA may be necessary for detectable incorporation. |
| Inefficient click chemistry reaction | 1. Check reagents: Ensure the click chemistry reagents (e.g., alkyne probe, copper catalyst, reducing agent) are fresh and have been stored correctly. 2. Optimize reaction conditions: Titrate the concentrations of the click chemistry reagents and optimize the reaction time and temperature. |
| Issues with detection | 1. Check instrumentation: Ensure the microscope, flow cytometer, or other detection instrument is functioning correctly and is set to the appropriate parameters for your fluorescent probe. |
Quantitative Data
Table 1: Cytotoxicity of Palmitic Acid (Hexadecanoic Acid) in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| Human oral squamous cell carcinoma (hOSCC) | MTT Assay | 15.00 µg/mL (for an ethanol (B145695) extract containing hexadecanoic acid) | [2] |
| Human leukemic cells | Not specified | Cytotoxic at 12.5 to 50 µg/mL | [3] |
| Endometrial cancer cells (Ishikawa) | MTT Assay | 348.2 ± 30.29 µM | [4] |
| Endometrial cancer cells (ECC-1) | MTT Assay | 187.3 ± 19.02 µM | [4] |
| BV2 microglia cells | MTT Assay | Significant decrease in viability at 50 µM | [5] |
Note: The cytotoxicity of 16-AHA may differ from that of palmitic acid due to the presence of the azido group. It is imperative to experimentally determine the IC50 for 16-AHA in your specific experimental system.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of 16-AHA.
Materials:
-
This compound (16-AHA)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 16-AHA in complete culture medium. Remove the old medium from the wells and add 100 µL of the 16-AHA dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for metabolic labeling of cells with 16-AHA.
Caption: Logical flow for designing negative control experiments for 16-AHA.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 16-Azidohexadecanoic Acid in Metabolic Labeling
Welcome to the technical support center for 16-Azidohexadecanoic Acid (16-AHA). This resource is designed for researchers, scientists, and drug development professionals using 16-AHA for metabolic labeling of lipids. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the successful application of this powerful research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound (16-AHA) and how does it work?
A1: this compound is a modified version of the saturated fatty acid, palmitic acid. It contains an azide (B81097) group (-N₃) at the omega-end of its 16-carbon chain. This azide group acts as a bioorthogonal handle. When introduced to cells, 16-AHA is metabolized and incorporated into various lipid species in the same manner as its natural counterpart, palmitic acid. The incorporated azide group can then be detected through a highly specific and efficient chemical reaction known as "click chemistry," allowing for the visualization and analysis of newly synthesized lipids.[1]
Q2: What are the potential off-target effects of 16-AHA?
A2: While 16-AHA is a valuable tool, it's important to be aware of potential off-target effects, which can include:
-
Metabolic Perturbations: Introducing an unnatural fatty acid analog can potentially alter lipid metabolism and signaling pathways. High concentrations of azido-modified molecules have been shown to impact cellular functions such as proliferation and energy metabolism.[2][3]
-
Incorporation into Unintended Lipid Classes: As a palmitic acid analog, 16-AHA can be incorporated into a wide variety of lipid species, including triglycerides, phospholipids, and cholesterol esters. This broad incorporation may be considered an off-target effect if the study is focused on a specific lipid class.
-
Cytotoxicity: At high concentrations or with prolonged incubation times, 16-AHA may exhibit cytotoxic effects. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[2][3]
Q3: How can I validate the specificity of 16-AHA labeling in my experiments?
A3: Validating the specificity of 16-AHA labeling is crucial for accurate data interpretation. Here are some key control experiments:
-
No-Labeling Control: A sample of cells that are not treated with 16-AHA but are subjected to the same downstream processing, including the click reaction. This will help identify any background signal from the detection reagents.
-
Inhibition of Fatty Acid Metabolism: Pre-treatment of cells with a known inhibitor of fatty acid uptake or metabolism before adding 16-AHA. A significant reduction in the signal would indicate that the labeling is dependent on the intended metabolic pathway.
-
Time-Course and Dose-Response Experiments: Performing a time-course and dose-response experiment can help identify optimal labeling conditions and ensure that the observed signal is a result of a dynamic metabolic process.[4]
Q4: Are there alternatives to 16-AHA for metabolic labeling of lipids?
A4: Yes, several other fatty acid analogs are available for metabolic labeling, each with its own characteristics. These include:
-
Alkyne-containing fatty acids: Similar to 16-AHA, these contain a terminal alkyne group for click chemistry. Examples include 17-octadecynoic acid (17-ODYA) and 3-dodecynoic acid.[4][5]
-
Fluorescently labeled fatty acids: These fatty acids, such as Bodipy FL C16, have a fluorescent tag directly attached.[6] While useful for direct visualization, the bulky fluorescent group may have a greater impact on the fatty acid's metabolism and localization.
-
Stable isotope-labeled fatty acids: These contain heavy isotopes (e.g., ¹³C) and are detected by mass spectrometry. They are considered less perturbative as they are chemically identical to their natural counterparts.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during metabolic labeling experiments with 16-AHA.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Inefficient Metabolic Labeling: Low incorporation of 16-AHA into lipids. | - Optimize labeling conditions: increase incubation time or 16-AHA concentration (while monitoring for cytotoxicity).- Ensure cells are healthy and in the logarithmic growth phase.- Confirm the use of fatty acid-free BSA to complex 16-AHA for efficient cellular uptake.[1] |
| Inefficient Click Reaction: The downstream detection step is not working correctly. | - Prepare fresh click chemistry reagents, especially the copper catalyst and reducing agent.- Ensure the absence of interfering substances like thiols (e.g., DTT) or metal chelators (e.g., EDTA) in the reaction buffer.- Optimize the concentrations of the click chemistry reagents. | |
| High Background Signal | Non-specific Binding of Detection Reagents: The fluorescent probe or biotin (B1667282) is binding to cellular components other than the azide-labeled lipids. | - Include a "no-labeling" control (cells not treated with 16-AHA) to assess background fluorescence.- Increase the number of washing steps after the click reaction to remove unbound detection reagents.- Consider using a blocking agent if performing immunofluorescence-based detection. |
| Contamination: Contamination of reagents or samples. | - Use high-purity reagents and sterile techniques throughout the experiment. | |
| Cellular Toxicity or Altered Phenotype | High Concentration of 16-AHA: The concentration of 16-AHA is too high for the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of 16-AHA for your cell type.- Reduce the incubation time. |
| Solvent Toxicity: The solvent used to dissolve 16-AHA is toxic to the cells. | - Ensure the final concentration of the solvent (e.g., ethanol (B145695) or DMSO) in the cell culture medium is below the toxic threshold for your cells. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Lipids with 16-AHA in Cultured Cells
Materials:
-
This compound (16-AHA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Preparation of 16-AHA-BSA Complex:
-
Dissolve 16-AHA in ethanol or DMSO to create a stock solution (e.g., 10-50 mM).
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Add the 16-AHA stock solution to the BSA solution to achieve the desired final concentration (typically 10-100 µM) and a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes to allow for complex formation.[1]
-
-
Cell Labeling:
-
Plate cells to the desired confluency.
-
Remove the existing cell culture medium and replace it with fresh medium containing the 16-AHA-BSA complex.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically for each cell type and experimental goal.[1]
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated 16-AHA.
-
The cells are now ready for downstream applications such as lipid extraction and click chemistry.[1]
-
Protocol 2: Click Chemistry Reaction for Detection of 16-AHA Labeled Lipids
Materials:
-
Azide-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or PBS
-
Methanol, Chloroform
-
Labeled cell lysate or extracted lipids
Procedure:
-
Lipid Extraction (Recommended):
-
Extract lipids from the labeled cells using a standard method such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Preparation of Click Chemistry Reaction Mix (Prepare fresh):
-
Prepare stock solutions: 50 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
In a microcentrifuge tube, combine the lipid extract (resuspended in a suitable solvent like methanol/chloroform), the alkyne-reporter molecule, CuSO₄ (to a final concentration of 1 mM), THPTA (to a final concentration of 5 mM), and sodium ascorbate (to a final concentration of 5 mM).
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.[1]
-
-
Sample Preparation for Analysis:
-
The sample is now ready for analysis by techniques such as fluorescence imaging, SDS-PAGE and in-gel fluorescence scanning (for protein lipidation), or mass spectrometry. For mass spectrometry, further purification steps may be necessary to remove excess reagents.
-
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of lipids using 16-AHA.
Caption: Potential metabolic fates of this compound within the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Application of Azido-Modified Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of azido-modified fatty acids.
I. Synthesis of Azido-Modified Fatty Acids: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of azido-modified fatty acids, primarily through the nucleophilic substitution of a corresponding bromo-fatty acid with sodium azide (B81097).
Question 1: Why is the yield of my azido-modified fatty acid unexpectedly low?
Answer:
Low yields in the synthesis of azido-fatty acids can arise from several factors, ranging from incomplete reactions to product degradation. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The nucleophilic substitution reaction may not have gone to completion.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration and at an appropriate temperature. For the synthesis of 12-azidododecanoic acid from 12-bromododecanoic acid, heating at 60-80°C for 12-24 hours is recommended.[1][2][3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Reagent Stoichiometry: An insufficient amount of sodium azide can lead to an incomplete reaction. It is advisable to use a molar excess of sodium azide (typically 1.5 to 3 equivalents) relative to the bromo-fatty acid.[3]
-
Solvent Choice: The reaction is best performed in a polar aprotic solvent, such as anhydrous dimethylformamide (DMF), which effectively dissolves both the fatty acid and the azide salt.[1][2][3]
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired azido-fatty acid.
-
Elimination Reactions: Especially with secondary or sterically hindered alkyl halides, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of unsaturated fatty acids. Using a polar aprotic solvent and a good nucleophile like the azide ion helps to favor the SN2 pathway.
-
-
Product Degradation: The azide group is generally stable but can be sensitive to certain conditions.
-
Acidic Conditions: Avoid acidic workups, as this can lead to the formation of hydrazoic acid (HN₃), which is volatile and highly toxic.[4] A wash with a mild base like saturated aqueous sodium bicarbonate is often used during the workup.[2]
-
Heat and Light: While moderate heating is required for the reaction, prolonged exposure to high temperatures or UV light can potentially lead to the decomposition of the azide. Store the final product at low temperatures and protected from light.
-
-
Issues During Work-up and Purification: Product loss can occur during the extraction and purification steps.
-
Aqueous Work-up: Ensure efficient extraction of the product from the aqueous phase by using a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether and performing multiple extractions.[1][2][3]
-
Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from unreacted starting material and byproducts. TLC can be used to determine the optimal solvent system beforehand.
-
Question 2: How can I effectively purify my synthesized azido-modified fatty acid?
Answer:
Purification is a critical step to remove unreacted starting materials, excess sodium azide, and any side products.
-
Extraction and Wash: After the reaction, the mixture is typically cooled, poured into water, and extracted with an organic solvent like ethyl acetate.[3] The combined organic layers should be washed with water and brine to remove the DMF solvent and excess sodium azide.[3]
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool to monitor the reaction progress and to determine the appropriate solvent system for column chromatography. A common developing solvent system is a mixture of hexane (B92381) and diethyl ether.[5] The azido-fatty acid will have a different Rf value compared to the starting bromo-fatty acid.
-
Column Chromatography: For high purity, flash column chromatography is often employed.[4]
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used to elute the compounds. The less polar starting material (bromo-fatty acid) will elute before the more polar product (azido-fatty acid).
-
-
Crystallization: For some fatty acids, crystallization at low temperatures can be an effective purification method.[6]
Quantitative Data Summary
| Parameter | 12-Azidododecanoic Acid Synthesis | Reference |
| Starting Material | 12-Bromododecanoic Acid | [1],[2],[3] |
| Reagent | Sodium Azide (NaN₃) | [1],[2],[3] |
| Stoichiometry | 1.5 - 3 equivalents of NaN₃ | [3] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [1],[2],[3] |
| Temperature | 60 - 80 °C | [2],[3] |
| Reaction Time | 12 - 24 hours | [1],[2] |
| Work-up | Extraction with ethyl acetate/diethyl ether, wash with water/brine | [1],[2],[3] |
| Purification | Column Chromatography or used directly in the next step | [3] |
II. Experimental Protocols
Protocol 1: Synthesis of 12-Azidododecanoic Acid
This protocol describes the synthesis of 12-azidododecanoic acid from 12-bromododecanoic acid via a nucleophilic substitution reaction.[1][2][3]
Materials:
-
12-Bromodonoicanoic acid
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 12-bromododecanoic acid (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.[2]
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[2] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.[1]
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 12-azidododecanoic acid.
-
The product can be further purified by silica gel column chromatography if required.
III. Frequently Asked Questions (FAQs)
Synthesis & Stability
-
Q1: Is the azide functional group stable?
-
A1: Organic azides are energetic compounds and should be handled with care. However, long-chain alkyl azides like azido-fatty acids are generally considered to be relatively stable.[7] Avoid exposure to strong acids, heat, and shock.[4] It is recommended to store them at low temperatures (-20°C) and protected from light.
-
-
Q2: What are the safety precautions when working with sodium azide?
-
A2: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Do not use metal spatulas to handle sodium azide. Quench any residual azide before disposal according to your institution's safety guidelines.
-
Application in Click Chemistry
-
Q3: My click chemistry reaction with the azido-fatty acid is not working. What could be the problem?
-
A3: Several factors can affect the efficiency of a click reaction:
-
Copper Catalyst: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. Ensure you are using a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[8] Using a copper-stabilizing ligand like THPTA or TBTA can also improve reaction efficiency.[2]
-
Reagent Quality: Ensure that your alkyne-tagged reporter molecule and other reagents are not degraded. Prepare the sodium ascorbate solution fresh before each experiment.[8]
-
Interfering Substances: Components in your sample, such as thiols (e.g., from DTT or cysteine residues in proteins), can interfere with the reaction.[8] It may be necessary to remove these substances before the click reaction.
-
pH: Click chemistry reactions are generally robust and work well in a pH range of 4-11.[9]
-
Steric Hindrance: If the azide or alkyne is in a sterically hindered environment, the reaction rate may be reduced.
-
-
-
Q4: Can I perform click chemistry in live cells?
-
A4: While copper-catalyzed click chemistry (CuAAC) is widely used, the copper catalyst can be toxic to cells. For live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a copper catalyst.[10]
-
Metabolic Labeling
-
Q5: How do I deliver the azido-modified fatty acid to my cells for metabolic labeling?
-
A5: Azido-modified fatty acids can be dissolved in a suitable solvent like DMSO and then added to the cell culture medium.[10] To improve solubility and delivery, they can be complexed with fatty acid-free bovine serum albumin (BSA).
-
-
Q6: How long should I incubate my cells with the azido-fatty acid?
-
A6: The optimal incubation time will depend on the cell type and the specific metabolic pathway being studied. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system. Incubation times can range from a few hours to a couple of days.[11]
-
IV. Visualizations
Caption: Experimental workflow for the synthesis and application of azido-modified fatty acids.
Caption: Troubleshooting decision tree for a failed click chemistry reaction.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 5. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 6. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 7. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for sample preparation for 16-Azidohexadecanoic acid analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16-Azidohexadecanoic acid (16-AzHDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your sample preparation and analysis workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical probe used for the study of protein S-palmitoylation, a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues.[1] This modification plays a crucial role in protein trafficking, localization, stability, and activity.[2] 16-AzHDA is a synthetic analog of palmitic acid that contains an azide (B81097) group. This azide group acts as a "bioorthogonal handle," meaning it is chemically inert within biological systems but can be specifically reacted with a corresponding alkyne-containing reporter molecule in a process called "click chemistry."[3] This allows for the visualization, enrichment, and identification of palmitoylated proteins.
Q2: What is the general workflow for using this compound to identify palmitoylated proteins?
The overall workflow involves three main stages: metabolic labeling, click chemistry-based derivatization, and downstream analysis.
Figure 1. A high-level overview of the experimental workflow for 16-AzHDA analysis.
Q3: What are the recommended starting conditions for metabolic labeling with this compound?
Optimal conditions for metabolic labeling can vary depending on the cell type and experimental goals. However, a good starting point is to incubate cells with 16-AzHDA at a final concentration of 25-100 µM for 4-16 hours.[4][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific system, balancing efficient incorporation with minimal cytotoxicity.[6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells in a suitable culture vessel and grow to 70-80% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Incubation: Remove the existing medium from the cells and gently add the labeling medium. Incubate the cells for the desired duration (e.g., 12 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated 16-AzHDA.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, which is effective for extracting membrane-bound and nuclear proteins. For applications where protein-protein interactions need to be preserved, a buffer with non-ionic detergents (e.g., NP-40) may be preferred. Always add protease and phosphatase inhibitors to the lysis buffer immediately before use.
-
Cell Lysis: Add ice-cold lysis buffer to the washed cell pellet (e.g., 1 mL per 10^7 cells).
-
Homogenization: Resuspend the cells in the lysis buffer and incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis. For tissues, mechanical homogenization may be necessary.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Protein Derivatization
-
Prepare Click Chemistry Reagents:
-
Alkyne-reporter probe (e.g., alkyne-biotin or a fluorescent alkyne dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or TCEP)
-
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (e.g., 50 µg of protein) with the click chemistry reagents. A typical reaction mixture may include:
-
Protein lysate
-
Alkyne-reporter probe (e.g., 100 µM final concentration)
-
CuSO4 (e.g., 1 mM final concentration)
-
Ligand (e.g., 100 µM final concentration)
-
Freshly prepared reducing agent (e.g., 1 mM final concentration)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Sample Preparation for Downstream Analysis: After the click reaction, the derivatized proteins can be prepared for various downstream analyses. For SDS-PAGE, add sample loading buffer and boil. For mass spectrometry, the sample may require further cleanup, such as precipitation or buffer exchange, to remove click chemistry reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal from labeled proteins | Inefficient metabolic labeling. | Optimize the concentration of 16-AzHDA and the incubation time. Ensure cells are healthy and actively dividing during labeling. |
| Incomplete cell lysis. | Use a more stringent lysis buffer (e.g., RIPA). Ensure complete homogenization and sufficient incubation time on ice. | |
| Inefficient click chemistry reaction. | Use freshly prepared reagents, especially the reducing agent (e.g., sodium ascorbate). Ensure the correct concentrations and ratios of all click chemistry components. Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[1] | |
| Steric hindrance of the azide group. | Perform the click reaction under denaturing conditions (e.g., with 1% SDS) to unfold the proteins and improve accessibility of the azide group.[1] | |
| High background signal | Non-specific binding of the reporter probe. | Ensure thorough washing of cells after metabolic labeling. Include a negative control (cells not treated with 16-AzHDA) to assess non-specific binding. |
| Excess click chemistry reagents. | After the click reaction, perform a protein precipitation step (e.g., with acetone (B3395972) or methanol/chloroform) to remove unreacted reagents before downstream analysis.[5] | |
| Protein degradation | Protease activity during sample preparation. | Always use a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C at all times. |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations. |
| Inconsistent reagent preparation. | Prepare fresh stock solutions of critical reagents, especially the reducing agent for click chemistry, for each experiment. |
Quantitative Data Presentation
The following table is an illustrative example of how quantitative proteomics data for 16-AzHDA labeled proteins can be presented. This data is hypothetical and intended to serve as a template.
Table 1: Example Quantitative Proteomic Data of Palmitoylated Proteins Identified by 16-AzHDA Labeling
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P62820 | GNAI1 | 4.8 | 0.002 | 12 |
| P01112 | HRAS | 3.5 | 0.008 | 9 |
| P04049 | LCK | 2.9 | 0.015 | 7 |
| Q9Y243 | ZDHHC5 | 2.1 | 0.031 | 5 |
| P35579 | FLOT1 | 1.8 | 0.045 | 4 |
Signaling Pathway Visualization
Protein S-palmitoylation is a key regulator of many signaling pathways, particularly those involving membrane-associated proteins. The Ras signaling pathway is a classic example where palmitoylation plays a critical role in the proper localization and function of Ras proteins. 16-AzHDA can be used as a tool to study the dynamics of Ras palmitoylation and its impact on downstream signaling.
Figure 2. The role of S-palmitoylation in the Ras signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low signal-to-noise in 16-Azidohexadecanoic acid detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Azidohexadecanoic acid (16-AzHDA). Our goal is to help you overcome common challenges, particularly low signal-to-noise ratios, and achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (16-AzHDA) is a chemical probe used for the metabolic labeling of lipid-modified proteins. It is an analog of palmitic acid, a 16-carbon saturated fatty acid, that has been modified with an azide (B81097) group at the terminal end. This modification allows for the detection and identification of proteins that undergo S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to a cysteine residue. This process is crucial for regulating protein localization, trafficking, and function.
Q2: How is 16-AzHDA detected after metabolic labeling?
16-AzHDA is detected via a highly specific and efficient bioorthogonal chemical reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] After cells are metabolically labeled with 16-AzHDA, the incorporated azide group is reacted with a reporter molecule containing a terminal alkyne. This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent detection by western blotting or mass spectrometry.
Q3: What are the main causes of low signal-to-noise ratio in 16-AzHDA detection?
A low signal-to-noise ratio can stem from two primary sources: a weak signal or high background.
-
Weak Signal: This can be due to inefficient metabolic incorporation of 16-AzHDA, poor click reaction efficiency, or low abundance of the target protein.
-
High Background: This often results from non-specific binding of the alkyne-reporter probe, autofluorescence of the cells or sample matrix, or residual, unreacted reagents.
Q4: Is the copper catalyst used in the click reaction toxic to cells?
Yes, the copper(I) catalyst required for the CuAAC reaction can be cytotoxic.[1] However, this is typically a concern for live-cell imaging applications. For experiments involving cell lysates, the toxicity is not an issue. To mitigate toxicity in live-cell applications, it is crucial to use a copper-chelating ligand, such as THPTA, and to use the lowest effective concentration of the copper catalyst.[2][3]
Troubleshooting Guides
Problem 1: Weak or No Signal
A faint or absent signal can be a significant hurdle. The following table outlines potential causes and recommended solutions to enhance your signal intensity.
| Potential Cause | Recommended Solution |
| Inefficient Metabolic Labeling | - Optimize 16-AzHDA Concentration: Titrate the concentration of 16-AzHDA. A typical starting range is 50-100 µM.[4] - Increase Incubation Time: Extend the incubation period to allow for greater incorporation of the probe. This can range from 4 to 24 hours. |
| Poor Click Reaction Efficiency | - Use Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate) immediately before use.[5] - Optimize Catalyst Concentration: A common starting concentration is 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate.[2] - Include a Ligand: For aqueous reactions, use a water-soluble Cu(I)-stabilizing ligand like THPTA at a 5:1 molar ratio to the copper sulfate.[2][3] |
| Low Abundance of Target Protein | - Enrich for Your Protein of Interest: If you are studying a specific protein, consider immunoprecipitation after the click reaction to concentrate the protein before detection. - Increase Sample Loading: For western blotting, increase the amount of total protein loaded per lane. |
| Degradation of 16-AzHDA or Alkyne-Reporter | - Proper Storage: Store 16-AzHDA and the alkyne-reporter probe according to the manufacturer's instructions, typically protected from light and moisture. |
Problem 2: High Background
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. The strategies below can help minimize non-specific signal.
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Alkyne-Reporter | - Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove unbound reporter molecules. The use of a mild detergent, such as 0.1% SDS in the wash buffer, can be beneficial. - Use a Blocking Agent: For imaging applications, pre-incubate your sample with a blocking buffer (e.g., 3% BSA in PBS) to reduce non-specific binding sites. |
| Cellular Autofluorescence | - Use a Red-Shifted Fluorophore: Select an alkyne-fluorophore that emits in the longer wavelength range (e.g., red or near-infrared) to minimize interference from cellular autofluorescence, which is typically more prominent in the green and yellow channels. - Include an Unlabeled Control: Always include a control sample that has not been treated with 16-AzHDA but has undergone the click reaction to assess the level of background fluorescence. |
| Residual Copper Catalyst | - Chelate Excess Copper: After the click reaction, wash with a copper-chelating agent like EDTA to remove any remaining copper ions that could contribute to background signal. |
Experimental Protocols
Metabolic Labeling of Cultured Cells with 16-AzHDA
-
Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency.
-
Probe Incubation: Prepare a stock solution of 16-AzHDA in DMSO. Dilute the stock solution in pre-warmed culture medium to a final concentration of 50-100 µM.[4]
-
Labeling: Remove the existing culture medium from the cells and replace it with the medium containing 16-AzHDA.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the fatty acid analog.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Prepare Reagents:
-
Alkyne-Reporter Stock: Prepare a 10 mM stock solution of your alkyne-fluorophore or alkyne-biotin in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in water.[5]
-
THPTA Ligand Stock: Prepare a 50 mM stock solution in water.[5]
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in water. This solution should be made fresh for each experiment. [5]
-
-
Reaction Mixture (per 50 µL reaction):
-
Protein Lysate: 10-50 µg in lysis buffer.
-
Alkyne-Reporter: 1 µL of 10 mM stock (final concentration: 200 µM).
-
CuSO₄/THPTA Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Let it sit for 2 minutes. Add 7.5 µL of this premix to the reaction.
-
Sodium Ascorbate: 5 µL of 100 mM stock (final concentration: 10 mM).
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for enrichment via streptavidin beads if an alkyne-biotin reporter was used.
Visualizations
Caption: Experimental workflow for the detection of S-palmitoylated proteins.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 16-Azidohexadecanoic Acid and Alkyne-Tagged Palmitic Acid Probes for Protein Palmitoylation Analysis
In the study of protein S-palmitoylation, a reversible post-translational lipid modification crucial for regulating protein trafficking, localization, and function, chemical reporters have become indispensable tools.[1][2][3] Among the most powerful of these are fatty acid analogs that can be metabolically incorporated into proteins and subsequently detected via bioorthogonal chemistry. This guide provides an objective comparison of two widely used palmitic acid probes: 16-Azidohexadecanoic acid and alkyne-tagged palmitic acid analogs (e.g., 15-hexadecynoic acid or 17-octadecynoic acid).[4][5]
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable probe for their experimental needs, supported by experimental data and detailed protocols.
Probes Overview and Principle of Detection
Both this compound and alkyne-tagged palmitic acid are designed to be recognized and utilized by the cell's natural enzymatic machinery for protein acylation.[1] Once attached to a protein, these probes introduce a small, bio-inert chemical handle—either an azide (B81097) or an alkyne group. This handle allows for a highly specific and efficient covalent reaction with a corresponding reporter tag (containing the complementary functional group) in a process known as "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This two-step approach enables the visualization and/or enrichment of palmitoylated proteins.[8][9]
While both probes operate on the same principle, there are key differences in their application and potential outcomes. Generally, alkyne-tagged reporters are often preferred as they tend to produce lower background signals in biological systems.[1]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the use of both azido- and alkyne-tagged palmitic acid probes in cell culture experiments. These values are derived from various studies and should be optimized for specific cell lines and experimental goals.
Table 1: Comparison of Metabolic Labeling Parameters
| Parameter | This compound | Alkyne-Tagged Palmitic Acid | Key Considerations |
| Typical Concentration | 25 - 100 µM | 25 - 100 µM[1] | Higher concentrations can lead to toxicity. Optimization is crucial. |
| Incubation Time | 4 - 24 hours | 4 - 24 hours[1] | Dependent on the turnover rate of palmitoylation for the protein of interest. |
| Cell Lines Used | HeLa, Jurkat, COS-7, HEK293 | HeLa, Jurkat, COS-7, HEK293T[6][10] | Probe uptake and metabolism can vary between cell types. |
| Delivery Method | Typically complexed with fatty acid-free Bovine Serum Albumin (BSA) | Saponification and conjugation to fatty acid-free BSA is common to improve solubility and delivery.[1][4] | Direct addition to media can result in poor solubility and toxicity.[4] |
Table 2: Click Chemistry Reaction Components
| Component | Typical Concentration/Reagent | Purpose |
| Azide/Alkyne Reporter | 10 - 100 µM (e.g., Azide-Fluorophore, Alkyne-Biotin) | Visualization (fluorophore) or enrichment (biotin). |
| Copper (I) Catalyst | 100 µM - 1 mM CuSO₄ | Catalyzes the cycloaddition reaction. |
| Reducing Agent | 1 - 5 mM (e.g., Sodium Ascorbate, TCEP) | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand | 100 µM - 1 mM (e.g., TBTA, THPTA) | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
Experimental Protocols
Below are detailed methodologies for key experiments involving metabolic labeling with fatty acid probes and subsequent detection via click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Probe Preparation:
-
Saponification and BSA Conjugation: In a glass vial, dissolve the fatty acid probe (this compound or alkyne-tagged palmitic acid) in an appropriate solvent (e.g., DMSO). Add a 1.2 molar excess of 0.1 M KOH and incubate at 65°C for 30 minutes.[1]
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).
-
Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.[1]
-
-
Cell Labeling:
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add fresh medium containing the BSA-conjugated fatty acid probe to the cells. The final probe concentration typically ranges from 25 to 100 µM.[1]
-
Incubate the cells for 4 to 24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.[1]
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence
-
Prepare Click Chemistry Master Mix: In a microcentrifuge tube, prepare the master mix. For a 50 µL reaction with 50 µg of protein lysate, the final concentrations should be:
-
Azide- or Alkyne-fluorophore reporter: 100 µM
-
TCEP: 1 mM
-
TBTA ligand: 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
-
Reaction Incubation:
-
Add the protein lysate to the master mix.
-
Incubate the reaction at room temperature for 1 hour in the dark.[1]
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and allow the pellet to air dry.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.[1]
-
Visualizations
The following diagrams illustrate the key workflows and pathways discussed.
Caption: Experimental workflow for metabolic labeling and detection.
Caption: The core principle of Click Chemistry (CuAAC).
Caption: Palmitoylation of Ras protein with a probe.
Concluding Remarks
The choice between this compound and alkyne-tagged palmitic acid probes depends on the specific experimental context and available detection reagents. While both are powerful tools for studying protein palmitoylation, the generally lower background associated with alkyne probes may offer an advantage in sensitivity for many applications.[1] Successful implementation of these techniques relies on careful optimization of labeling conditions and click chemistry reaction parameters to ensure robust and specific detection of palmitoylated proteins. The protocols and data presented here provide a foundation for researchers to develop and tailor their experimental designs for the effective investigation of this critical post-translational modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic effects of protein palmitoylation and the cellular consequences thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 16-Azidohexadecanoic Acid Labeling Using Mass Spectrometry
The study of protein lipidation, particularly S-palmitoylation, is crucial for understanding a myriad of cellular processes, including protein trafficking, stability, and signal transduction.[1][2] 16-Azidohexadecanoic acid (16-AzHDA), a fatty acid analog of palmitic acid, has emerged as a powerful chemical probe for investigating these modifications. This guide provides an objective comparison of 16-AzHDA labeling with other methods, supported by experimental protocols and data presentation strategies for validation by mass spectrometry.
The core principle of this technique involves the metabolic incorporation of 16-AzHDA into proteins as a mimic of palmitic acid.[3] The incorporated azide (B81097) group then serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags (like biotin (B1667282) or fluorophores) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5] This enables the selective enrichment and subsequent identification of lipidated proteins and their modification sites using mass spectrometry.[1][3]
Comparison of Labeling Methodologies
The validation of data generated using 16-AzHDA is best understood by comparing it with alternative techniques. The primary methods for analyzing protein S-palmitoylation are Acyl-Biotin Exchange (ABE) and metabolic labeling with other fatty acid analogs, such as alkyne-tagged versions like 17-octadecynoic acid (17-ODYA).[6][7]
| Feature | This compound (16-AzHDA) + Click Chemistry | Acyl-Biotin Exchange (ABE) | 17-Octadecynoic Acid (17-ODYA) + Click Chemistry |
| Principle | Metabolic incorporation of an azide-tagged fatty acid analog, followed by bioorthogonal ligation to a reporter tag.[3] | Chemical-based method involving the blockage of free thiols, cleavage of thioester bonds with hydroxylamine (B1172632), and labeling of newly exposed thiols.[6] | Metabolic incorporation of an alkyne-tagged fatty acid analog, followed by bioorthogonal ligation to a reporter tag.[7] |
| Detection Method | Mass spectrometry or fluorescence imaging after click chemistry.[4] | Mass spectrometry after enrichment of biotinylated proteins.[6][7] | Mass spectrometry or fluorescence imaging after click chemistry.[7] |
| Selectivity | High for metabolically incorporated fatty acids. Can be combined with hydroxylamine treatment to specifically target S-palmitoylation.[3] | Specific for thioester-linked modifications (S-acylation). | High for metabolically incorporated fatty acids. Can also be combined with hydroxylamine treatment for S-palmitoylation specificity.[7] |
| Sensitivity | High, particularly when combined with enrichment strategies.[1] | Dependent on the efficiency of each chemical step. | High, and has been successfully used for large-scale profiling.[6][7] |
| Enrichment | Straightforward affinity purification using an alkyne-biotin tag.[3][8] | Relies on affinity purification of biotinylated proteins.[6] | Straightforward affinity purification using an azide-biotin tag.[7] |
| Cellular Perturbation | The azide tag is considered bioorthogonal and minimally perturbative.[5] | Performed on cell lysates, so it does not directly perturb living cells. | The alkyne tag is also considered bioorthogonal and minimally perturbative.[5] |
| Analysis of Dynamics | Well-suited for pulse-chase experiments to study the dynamics of palmitoylation.[2] | Less suited for dynamic studies in living cells. | Excellent for dynamic studies, often used in combination with SILAC.[7] |
Experimental Workflow and Protocols
A meticulous experimental design is fundamental for the successful validation of 16-AzHDA labeling. The overall workflow involves metabolic labeling, cell lysis, click chemistry-mediated tagging, enrichment, and finally, mass spectrometry analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 16-AzHDA
This protocol describes the incorporation of 16-AzHDA into proteins in cultured mammalian cells.
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to 70-80% confluency.
-
Labeling Medium Preparation: Prepare a stock solution of this compound in DMSO or ethanol. The fatty acid should be complexed with fatty acid-free Bovine Serum Albumin (BSA) in a serum-free medium to improve solubility and uptake. A common final concentration for the labeling medium is 25-50 µM.
-
Cell Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal duration depends on the cell type and the turnover rate of the proteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS to remove unincorporated 16-AzHDA. Harvest the cells by scraping, pellet them by centrifugation, and store the cell pellet at -80°C until needed.
Protocol 2: Click Chemistry Reaction and Protein Enrichment
This protocol details the biotinylation of azide-labeled proteins and their subsequent enrichment.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells by sonication or other appropriate methods. Clarify the lysate by centrifugation.
-
Click Chemistry Reaction: To the protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes an alkyne-biotin conjugate, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to maintain copper in its Cu(I) state. Tris(2-carboxyethyl)phosphine (TCEP) can also be used as a reducing agent.[6] Incubate the reaction for 1-2 hours at room temperature.
-
Protein Precipitation: Remove excess click chemistry reagents by protein precipitation, for example, with trichloroacetic acid (TCA) or a chloroform/methanol precipitation.[9]
-
Enrichment: Resuspend the precipitated protein pellet in a buffer containing SDS. Incubate the solubilized proteins with Neutravidin or Streptavidin-agarose beads for 2-4 hours to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and different detergents) to remove non-specifically bound proteins.
-
Digestion: Elute the bound proteins from the beads or perform an on-bead tryptic digest to generate peptides for mass spectrometry analysis.
Validation and Data Presentation
A key validation step to distinguish labile S-palmitoylation (thioester bonds) from more stable N- or O-acylation is the use of hydroxylamine (NH₂OH), which selectively cleaves thioesters.[3] A control sample treated with NH₂OH should show a significant reduction in the signal from S-palmitoylated proteins compared to a control treated with a neutral buffer like Tris-HCl.
Quantitative Data Summary
Following LC-MS/MS analysis, quantitative data should be summarized to compare protein abundance between the 16-AzHDA labeled sample and a negative control (e.g., cells treated with vehicle or unlabeled palmitic acid). This allows for the identification of proteins that are significantly labeled.
| Protein ID | Gene Name | Fold Change (16-AzHDA/Control) | p-value | Number of Unique Peptides Identified |
| P01112 | HRAS | 15.2 | 0.0005 | 18 |
| Q02763 | GNAO1 | 12.8 | 0.0012 | 14 |
| P63000 | GNAS | 9.5 | 0.0021 | 11 |
| P11362 | LAT | 8.1 | 0.0035 | 9 |
| P06213 | LCK | 6.7 | 0.0048 | 7 |
| Note: This table is a template for presenting quantitative data. The values are for illustrative purposes only. |
References
- 1. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Palmitoylation Sites: A Comparative Analysis of Modern Techniques
For researchers, scientists, and drug development professionals, the accurate identification of protein palmitoylation sites is crucial for understanding cellular signaling, protein trafficking, and the development of novel therapeutics. This guide provides a comprehensive comparison of three primary methodologies for identifying and validating palmitoylation sites, with a focus on the cross-validation of sites identified using 16-Azidohexadecanoic acid (16-AHA) and other metabolic labeling probes.
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a key post-translational modification regulating protein function.[1] Its dynamic nature plays a critical role in numerous cellular processes, and its dysregulation is implicated in various diseases.[1][2] This guide compares the performance of metabolic labeling using fatty acid analogs like 16-AHA, Acyl-Biotin Exchange (ABE) chemistry, and traditional metabolic radiolabeling with [3H]palmitate.
Comparative Analysis of Palmitoylation Site Identification Methods
The selection of a method for identifying palmitoylation sites depends on the specific research question, available resources, and the desired level of quantitative detail. Each technique presents a unique set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Metabolic Labeling with 16-AHA/Click Chemistry | Cells are incubated with 16-AHA, an azide-containing palmitic acid analog, which is incorporated into proteins by cellular machinery. The azide (B81097) handle allows for the subsequent "click" reaction with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) for enrichment and detection.[3] | - Enables in vivo labeling of newly synthesized palmitoylated proteins. - High sensitivity and specificity. - Compatible with pulse-chase experiments to study palmitoylation dynamics.[4] - Can be combined with quantitative proteomics techniques like SILAC.[4] | - Potential for metabolic conversion of the fatty acid analog. - Requires cell permeability to the analog. - Does not provide a "snapshot" of the entire palmitoylated proteome at a single time point. | High |
| Acyl-Biotin Exchange (ABE) | This in vitro method involves three key steps: 1) Blocking of free cysteine thiols with a reagent like N-ethylmaleimide (NEM). 2) Cleavage of the thioester bond of palmitoylated cysteines with hydroxylamine (B1172632) (HAM). 3) Labeling of the newly exposed thiols with a biotinylated reagent.[5] | - Captures the "static" palmitoylation state of a proteome at the time of lysis.[4] - Does not require metabolic labeling, making it suitable for tissue samples.[6] - Can be quantitative when combined with isotopic labeling strategies.[7] | - Prone to false positives due to incomplete blocking of free thiols or non-specific binding.[8][9] - False negatives can occur from inefficient thioester cleavage or biotinylation.[8] - Multi-step protocol can be complex to optimize. | Medium to High |
| Metabolic Radiolabeling with [3H]palmitate | Cells are metabolically labeled with tritiated palmitate. The protein of interest is then isolated (e.g., by immunoprecipitation), and the incorporation of radioactivity is detected by autoradiography. | - Direct and historically established method for confirming palmitoylation. | - Low sensitivity and throughput.[5] - Requires handling of radioactive materials. - Time-consuming due to long exposure times. - Not easily quantifiable. | Low |
Cross-Validation Strategies for Robust Palmitoylation Site Identification
Given the potential for false positives and negatives with any single method, cross-validation of identified palmitoylation sites using an independent technique is crucial for generating high-confidence datasets. The combination of metabolic labeling with ABE-based methods is a particularly powerful approach.[10]
A recommended workflow for cross-validation is as follows:
-
Initial Discovery: Use a high-throughput method like metabolic labeling with 16-AHA coupled with mass spectrometry to generate a list of candidate palmitoylated proteins and sites.
-
Orthogonal Validation: Validate a subset of these candidates using the ABE method on lysates from unlabeled cells. This confirms that the identified proteins are endogenously palmitoylated.
-
Site-Specific Confirmation: For key proteins of interest, perform site-directed mutagenesis, replacing the identified cysteine residue with a non-palmitoylatable amino acid (e.g., serine or alanine).[11] The loss of palmitoylation in the mutant protein provides definitive evidence for the modification site.
The SwissPalm database notes that the overlap of false-positive proteins identified by both metabolic labeling and ABE-based methods is very limited, making their combined use a robust strategy for identifying high-confidence S-palmitoylated proteins.[12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Metabolic Labeling with this compound (16-AHA) and Click Chemistry
This protocol is adapted from methods utilizing bio-orthogonal fatty acid probes.[3]
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the normal growth medium with a medium containing 16-AHA (typically 25-50 µM) and incubate for 4-16 hours.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing a biotin-alkyne or fluorescent-alkyne reporter, a copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Enrichment of Biotinylated Proteins: If a biotin-alkyne reporter was used, enrich the biotinylated proteins using streptavidin-agarose beads.
-
Downstream Analysis: Elute the enriched proteins and analyze by western blotting or mass spectrometry.
Acyl-Biotin Exchange (ABE)
This protocol is based on established ABE procedures.[5]
-
Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM) (typically 25-50 mM), to block all free cysteine residues. Incubate for 1 hour at 4°C.
-
Protein Precipitation: Precipitate the proteins to remove excess NEM. Acetone precipitation is commonly used.
-
Thioester Cleavage: Resuspend the protein pellet in a buffer containing hydroxylamine (HAM) (typically 0.5-1 M, pH 7.4) to cleave the palmitoyl-cysteine thioester bonds. As a negative control, treat a parallel sample with a buffer lacking HAM (e.g., Tris buffer). Incubate for 1 hour at room temperature.
-
Biotinylation of Newly Exposed Thiols: Add a thiol-reactive biotinylating reagent, such as HPDP-Biotin, to label the newly freed cysteine residues. Incubate for 1 hour at room temperature.
-
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin-agarose beads and analyze by western blotting or mass spectrometry.
[3H]palmitate Metabolic Radiolabeling
This is a traditional method for confirming palmitoylation of a specific protein.
-
Cell Labeling: Incubate cells expressing the protein of interest in a medium containing [3H]palmitate (typically 0.2-1 mCi/mL) for 2-4 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
SDS-PAGE and Fluorography: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and treat the gel with a fluorographic enhancer.
-
Detection: Dry the gel and expose it to X-ray film at -80°C to detect the radioactive signal.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows and a representative signaling pathway where palmitoylation plays a crucial role.
Experimental Workflow for Metabolic Labeling.
Experimental Workflow for Acyl-Biotin Exchange.
Logical Flow for Cross-Validation.
Palmitoylation in G-Protein Coupled Receptor (GPCR) Signaling
Palmitoylation is a critical regulator of GPCR signaling, affecting receptor trafficking, localization to lipid rafts, and interaction with G proteins.[13][14] The dynamic nature of GPCR palmitoylation, often regulated by agonist stimulation, highlights its importance in signal transduction.[11]
Role of Palmitoylation in GPCR Signaling.
References
- 1. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing Wnt Palmitoylation in Single Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. SwissPalm: Protein Palmitoylation database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of G Protein α Subunit-Palmitoylating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of G protein alpha subunit-palmitoylating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Acyl-Biotin Exchange Assay for the Confirmation of 16-Azidohexadecanoic Acid-Based Protein Palmitoylation Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Acyl-Biotin Exchange (ABE) assay and bioorthogonal labeling with fatty acid analogs like 16-Azidohexadecanoic acid for the study of protein S-palmitoylation. This guide offers supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of the most suitable method for your research needs.
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, plays a critical role in regulating protein trafficking, localization, stability, and protein-protein interactions. Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders.[1][2] Two powerful and widely used techniques for studying protein palmitoylation are the Acyl-Biotin Exchange (ABE) assay and bioorthogonal labeling using fatty acid analogs coupled with click chemistry.
This guide will delve into a direct comparison of these two methodologies, with a focus on utilizing the ABE assay to validate findings initially obtained through metabolic labeling with probes such as this compound.
Performance Comparison: ABE vs. Bioorthogonal Labeling
The ABE assay and bioorthogonal labeling with fatty acid analogs are complementary techniques, each with its own set of advantages and disadvantages. Bioorthogonal labeling, which utilizes analogs like this compound or the more commonly cited 17-octadecynoic acid (17-ODYA), involves the metabolic incorporation of these probes into proteins in living cells.[3] The modified proteins can then be detected via a "click" reaction with a reporter tag. The ABE assay, on the other hand, is a chemical method performed on cell lysates to directly label endogenously palmitoylated proteins.[4]
Recent proteomic studies have provided insights into the comparative performance of these two methods. While both techniques can identify a significant number of palmitoylated proteins, they often reveal both unique and overlapping datasets. One study directly comparing the two methods found that each technique detected a distinct pool of proteins, with an overlap of approximately 50%.[5] In this particular study, the ABE assay identified a larger number of proteins but was also associated with a higher background signal.[5] Another analysis highlighted that bioorthogonal labeling may offer a better signal-to-noise ratio, with a smaller proportion of identified proteins also present in negative controls compared to the ABE assay.[1]
Here is a summary of the key comparative aspects:
| Feature | Acyl-Biotin Exchange (ABE) Assay | Bioorthogonal Labeling (e.g., with this compound) |
| Principle | Chemical labeling of endogenous palmitoylated cysteines in cell lysates.[4] | Metabolic incorporation of a fatty acid analog in living cells, followed by bioorthogonal ligation ("click chemistry").[3] |
| Sensitivity | Generally considered sensitive, but can be limited by the efficiency of the chemical reactions. | Often reported to have higher sensitivity, allowing for the detection of low-abundance proteins.[4] |
| Specificity | Directly detects endogenously palmitoylated proteins. Prone to false positives from incomplete blocking of free thiols or non-specific binding.[6] | Relies on the cell's machinery to incorporate the analog, which is generally specific for fatty acylated proteins. Can be influenced by the metabolic state of the cell. |
| Dynamic Studies | Provides a snapshot of the palmitoylation status at the time of cell lysis. | Well-suited for pulse-chase experiments to study the dynamics of palmitoylation and protein turnover.[6] |
| In Vivo/Tissue Analysis | Can be applied to tissue homogenates and other biological samples without the need for metabolic labeling.[7] | Can be challenging to implement in whole organisms due to probe delivery and metabolism. |
| Identified Proteins | Has been shown to identify a large number of palmitoylated proteins, though with some background.[5] | Identifies a significant number of palmitoylated proteins, often with a better signal-to-noise ratio.[1] |
| Overlap with ABE | Proteomic studies show a significant number of unique identifications compared to bioorthogonal methods.[5] | Proteomic studies show a significant number of unique identifications compared to ABE.[5] |
Experimental Workflows
To visually compare the methodologies, the following diagrams illustrate the experimental workflows for both the Acyl-Biotin Exchange assay and the bioorthogonal labeling approach.
Detailed Experimental Protocol: Acyl-Biotin Exchange (ABE) Assay
This protocol is a generalized procedure and may require optimization for specific cell types or tissues.
Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM). Prepare fresh.
-
Hydroxylamine Solution: 1 M hydroxylamine in water, pH 7.4. Prepare fresh.
-
Tris Solution (Negative Control): 1 M Tris-HCl, pH 7.4.
-
Labeling Buffer: Lysis Buffer containing 1 mM HPDP-Biotin.
-
Streptavidin-agarose beads.
-
Wash Buffer: Lysis Buffer containing 0.1% SDS.
-
Elution Buffer: SDS-PAGE sample buffer with 5% β-mercaptoethanol.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Blocking of Free Thiols:
-
Adjust protein concentration to 1-2 mg/mL with Lysis Buffer.
-
Add NEM to a final concentration of 50 mM.
-
Incubate at 4°C for 4 hours with gentle rotation to block all free cysteine residues.
-
-
Removal of Excess NEM:
-
Precipitate proteins by adding 4 volumes of ice-cold acetone (B3395972).
-
Incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet with ice-cold acetone to remove all traces of NEM.
-
Air-dry the protein pellet.
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Divide the sample into two equal aliquots: one for hydroxylamine treatment and one for the negative control.
-
To the treatment sample, add an equal volume of 1 M hydroxylamine solution.
-
To the negative control sample, add an equal volume of 1 M Tris solution.
-
Incubate both samples at room temperature for 1 hour with gentle agitation.
-
-
Biotinylation of Newly Exposed Thiols:
-
Precipitate the proteins again with acetone as described in step 3 to remove hydroxylamine.
-
Resuspend the pellets in Labeling Buffer containing 1 mM HPDP-Biotin.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Capture of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to each sample.
-
Incubate at 4°C overnight with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in Elution Buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.
-
Conclusion
Both the Acyl-Biotin Exchange assay and bioorthogonal labeling with fatty acid analogs are invaluable tools for the investigation of protein S-palmitoylation. The choice between the two methods depends on the specific research question. Bioorthogonal labeling is particularly advantageous for studying the dynamics of palmitoylation in living cells, while the ABE assay is a powerful method for identifying endogenously palmitoylated proteins from a variety of biological samples, including tissues.
Crucially, the ABE assay serves as an excellent orthogonal method to validate candidate proteins identified through bioorthogonal labeling screens. By employing both techniques, researchers can achieve a more comprehensive and robust understanding of the palmitoyl-proteome and its role in cellular function and disease.
References
- 1. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
A Comparative Guide to Isotopic Labeling Strategies for Complementing 16-Azidohexadecanoic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies to complement studies utilizing 16-Azidohexadecanoic acid (16-AHA), a valuable tool for investigating lipid metabolism and protein palmitoylation. We will objectively compare the performance of 16-AHA with alternative methods, supported by experimental data, and provide detailed methodologies for key experiments. The primary alternatives covered are alkyne-based bioorthogonal probes and stable isotope-labeled fatty acids.
Overview of Labeling Strategies
Metabolic labeling with fatty acid analogs is a powerful technique to trace the incorporation and trafficking of lipids in living systems. 16-AHA is a palmitic acid analog that contains a terminal azide (B81097) group. This bioorthogonal handle allows for the specific chemical ligation, or "click chemistry," to a reporter molecule containing an alkyne group for visualization and enrichment. While highly effective, alternative strategies offer distinct advantages for specific research questions.
Alternative Strategies:
-
Alkyne-Based Bioorthogonal Probes: Similar to 16-AHA, these are fatty acid analogs containing a terminal alkyne group (e.g., 17-octadecynoic acid, 17-ODYA). They are detected via click chemistry with an azide-containing reporter. This approach offers a direct alternative for identifying and enriching lipid-modified molecules.
-
Stable Isotope Labeling: This method utilizes fatty acids labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The incorporation of these heavy atoms is traced by mass spectrometry. This non-perturbative approach is ideal for quantitative studies of metabolic flux and turnover.
The choice of labeling strategy depends on the specific biological question. Bioorthogonal probes excel at identifying novel lipidated proteins and visualizing their subcellular localization, while stable isotope labeling is the gold standard for quantifying the dynamics of fatty acid metabolism.
Performance Comparison
The following tables summarize the key features and performance metrics of each labeling strategy based on available literature.
Table 1: General Comparison of Fatty Acid Labeling Strategies
| Feature | This compound (16-AHA) | Alkyne-Based Probes (e.g., 17-ODYA) | Stable Isotope Labeling (e.g., d31-Palmitate) |
| Principle | Bioorthogonal labeling with an azide handle | Bioorthogonal labeling with an alkyne handle | Incorporation of heavy isotopes |
| Detection | Click chemistry with alkyne reporters | Click chemistry with azide reporters | Mass Spectrometry |
| Key Advantage | Enables enrichment and identification of labeled molecules. | Potentially higher sensitivity than azide probes.[1] | Quantitative and minimally perturbative.[2][3][4] |
| Key Disadvantage | The bulky azide group may alter metabolism. | The alkyne group can have cellular toxicity. | Does not allow for direct enrichment of labeled molecules. |
| Primary Application | Identification of lipid-modified proteins, visualization of lipid trafficking. | Identification of lipid-modified proteins, dynamic palmitoylation studies.[5][6] | Measurement of fatty acid flux, oxidation, and de novo synthesis.[3] |
Table 2: Quantitative Comparison for Protein Palmitoylation Studies
| Parameter | 16-AHA | 17-ODYA | Stable Isotope Labeling (with SILAC) |
| Number of Identified Palmitoylated Proteins | Varies by study, generally in the hundreds. | Over 400 proteins identified in mouse T-cells.[6] | Hundreds of proteins can be quantified.[7] |
| Quantitative Approach | Often coupled with quantitative proteomics (e.g., SILAC). | Routinely combined with SILAC for accurate quantification.[6][7] | Inherently quantitative by measuring isotope ratios. |
| Sensitivity | Generally considered sensitive. | Potentially higher sensitivity in click reactions.[1] | High sensitivity with modern mass spectrometers. |
| Dynamic Studies (Pulse-Chase) | Feasible. | Well-established for studying palmitoylation dynamics.[5][6] | Ideal for measuring turnover rates. |
Experimental Protocols and Workflows
Detailed methodologies for the key labeling strategies are provided below. These protocols are generalized and may require optimization for specific cell types or experimental conditions.
Bioorthogonal Labeling and Enrichment
This workflow is applicable to both 16-AHA and alkyne-based probes, with the appropriate switch of click chemistry reagents.
Caption: General workflow for bioorthogonal labeling and analysis.
Protocol for Metabolic Labeling with 17-ODYA: [5]
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing 25-100 µM 17-ODYA. For optimal delivery, saponify the fatty acid and complex it with fatty-acid-free BSA.
-
Incubate for 4-18 hours to allow for metabolic incorporation.
-
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate at room temperature for 1 hour.
-
-
Downstream Analysis:
-
For visualization, analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For enrichment and identification, use streptavidin-agarose beads to capture biotin-labeled proteins, followed by on-bead digestion and mass spectrometry-based proteomic analysis.
-
Stable Isotope Labeling and Analysis
This workflow outlines the general procedure for using deuterated fatty acids to trace their metabolic fate.
Caption: Workflow for stable isotope labeling and metabolic analysis.
Protocol for Fatty Acid Analysis using Deuterium-Labeled Palmitic Acid: [8][9]
-
In Vivo/In Vitro Labeling:
-
For in vivo studies, administer deuterated palmitic acid (e.g., d31-palmitate) to the animal model, often orally in a lipid emulsion.[10]
-
For in vitro studies, supplement the cell culture medium with the deuterated fatty acid.
-
-
Sample Collection and Lipid Extraction:
-
Collect blood, tissues, or cells at various time points.
-
Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method.
-
-
Derivatization:
-
Hydrolyze the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the mass-to-charge ratios corresponding to the unlabeled and deuterated fatty acids.
-
-
Data Analysis:
-
Calculate the isotopic enrichment of the fatty acid in different lipid pools.
-
Use the enrichment data to model and calculate metabolic parameters such as fatty acid oxidation rates, incorporation into complex lipids, and de novo lipogenesis.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts and pathways relevant to these labeling strategies.
Protein Palmitoylation and Detection
This diagram shows the process of protein S-palmitoylation and how bioorthogonal probes are used for its detection.
Caption: Protein S-palmitoylation and bioorthogonal detection.
Fatty Acid Metabolism and Tracing
This diagram illustrates the major metabolic fates of fatty acids and how stable isotope labeling is used to trace these pathways.
Caption: Tracing fatty acid metabolism with stable isotopes.
Conclusion
The selection of an appropriate isotopic labeling strategy is crucial for the successful investigation of lipid biology. This compound is a powerful tool, particularly for the discovery and visualization of lipid-modified proteins. However, for quantitative studies of metabolic dynamics and for situations where minimal perturbation is critical, stable isotope labeling offers significant advantages. Alkyne-based bioorthogonal probes provide a sensitive alternative to 16-AHA for similar applications. By understanding the strengths and limitations of each approach, researchers can design more robust experiments to unravel the complex roles of fatty acids in health and disease. This guide provides a framework for making informed decisions on the most suitable labeling strategy to complement and extend the findings from 16-AHA studies.
References
- 1. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fatty Acid Chemical Reporters: A Comparative Analysis of Specificity
For researchers, scientists, and drug development professionals navigating the complex landscape of protein fatty acylation, the selection of an appropriate chemical reporter is a critical determinant of experimental success. This guide provides an objective comparison of the specificity of commonly used fatty acid chemical reporters, supported by experimental data and detailed protocols to inform your selection process.
The study of protein fatty acylation, a post-translational modification crucial for regulating protein localization, trafficking, and function, has been revolutionized by the development of bioorthogonal chemical reporters. These fatty acid analogues, bearing a bio-inert functional group like an alkyne or azide, are metabolized by cells and incorporated into proteins by the native enzymatic machinery. Subsequent "click chemistry" ligation to a reporter tag, such as a fluorophore or biotin, enables the visualization and enrichment of acylated proteins. This guide focuses on the comparative specificity of these reporters, a key factor in ensuring the biological relevance of experimental findings.
Comparative Analysis of Fatty Acid Chemical Reporter Specificity
The specificity of a fatty acid chemical reporter is influenced by several factors, including the nature of the bioorthogonal handle (alkyne or azide), the length of the acyl chain, and the presence of unsaturation. The following tables summarize quantitative data from published studies to facilitate a direct comparison of reporter performance.
Table 1: Comparison of Alkyne vs. Azide Reporters
| Feature | Alkynyl-Fatty Acids | Azido-Fatty Acids | Key Findings |
| Sensitivity | 5- to 10-fold higher | Lower | Alkynyl reporters, when used with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide significantly higher sensitivity in detecting fatty-acylated proteins compared to azido (B1232118) reporters combined with Staudinger ligation[1]. |
| Signal-to-Noise Ratio | Higher | Lower | Alkynyl-fatty acid reporters combined with an azido-fluorophore for in-gel fluorescence analysis result in a markedly improved signal-to-noise ratio due to lower background signal compared to the reverse orientation (azido-fatty acid and alkynyl-fluorophore)[2][3]. |
| Background Labeling | Generally lower | Can be higher | The use of alkynyl reporters is often preferred due to reduced background labeling in biological systems[4]. |
Table 2: Influence of Acyl Chain Length on Protein Labeling Specificity
| Reporter | Primary Acylation Target | Notes |
| Alk-12 (C12) / Az-12 | N-myristoylation | Preferentially labels N-myristoylated proteins due to its resemblance to myristic acid (C14)[5]. |
| Alk-14 (C14) / Az-15 | N-myristoylation & S-palmitoylation | Can label both N-myristoylated and S-palmitoylated proteins, exhibiting broader specificity[2][6]. |
| Alk-16 (C16) / Az-15 | S-palmitoylation | Primarily targets S-palmitoylated proteins, mimicking the natural substrate palmitic acid (C16)[2][5]. |
Table 3: Comparison of Saturated vs. Unsaturated Fatty Acid Reporters
| Reporter Type | Protein Targets | Key Findings |
| Saturated (e.g., Alk-16) | Broad range of acylated proteins | Enzymes regulating dynamic S-acylation appear to have a preference for saturated fatty acid substrates in cells[5]. |
| Unsaturated (e.g., Alk-16:1) | Similar to saturated reporters | Unsaturated fatty acid reporters are incorporated into a similar set of proteins as their saturated counterparts, including several immunity-associated proteins[5]. |
Visualizing the Workflow: From Metabolic Labeling to Analysis
To provide a clearer understanding of the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput Relative Quantification of Fatty Acids by 12-plex Isobaric Labeling and Microchip Capillary Electrophoresis - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics of Protein Palmitoylation: 16-Azidohexadecanoic Acid (16-AHA) Labeling vs. Acyl-Biotin Exchange (ABE)
For researchers, scientists, and drug development professionals, understanding the dynamics of protein S-palmitoylation is crucial for dissecting cellular signaling, protein trafficking, and the pathology of various diseases, including cancer and neurological disorders.[1][2][3][4] This guide provides a comprehensive comparison of two prominent methods for the large-scale analysis of protein S-palmitoylation: metabolic labeling with 16-Azidohexadecanoic Acid (16-AHA) and its analogs, and the chemical-based Acyl-Biotin Exchange (ABE) technique.
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, modulates protein hydrophobicity, membrane association, and function.[1][4] Its dynamic nature, with cycles of palmitoylation and depalmitoylation, presents a challenge for proteomic analysis.[4][5] Traditional methods using radiolabeled palmitate are often hindered by long exposure times and an inability to provide quantitative data on the extent of acylation.[6]
This guide will delve into the experimental workflows of 16-AHA metabolic labeling and ABE, present a comparison of their strengths and weaknesses, and provide supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Methodologies: 16-AHA Metabolic Labeling vs. Acyl-Biotin Exchange
The two primary techniques for global profiling of protein S-palmitoylation are metabolic labeling with fatty acid analogs followed by click chemistry (MLCC) and acyl-biotin exchange (ABE).[7][8][9] While both aim to identify and quantify palmitoylated proteins, they operate on different principles and offer distinct advantages and disadvantages.
| Feature | This compound (16-AHA) Metabolic Labeling | Acyl-Biotin Exchange (ABE) |
| Principle | Metabolic incorporation of an azide-containing palmitic acid analog into newly synthesized and modified proteins in living cells. Azide-labeled proteins are then tagged with biotin (B1667282) via click chemistry for enrichment and analysis.[7] | Chemical method performed on cell lysates. Free thiols are blocked, thioester bonds (palmitoylation sites) are cleaved with hydroxylamine (B1172632), and the newly exposed thiols are labeled with a biotinylated reagent.[7][9][10] |
| Analysis of Dynamics | Excellent for studying the dynamics of palmitoylation (turnover rates) through pulse-chase experiments.[6] | Provides a snapshot of the palmitoylation status at a single point in time; not suitable for dynamic studies.[7] |
| Applicability | Primarily for in vitro cell culture. In vivo application is possible but more complex.[7] | Applicable to both cell cultures and native tissues, as it does not require metabolic labeling.[7] |
| Specificity | Can label other fatty acylation events and may have off-target effects. The efficiency of incorporation can be lower than the natural amino acid.[2] | Specific for thioester linkages, but can react with other hydroxylamine-sensitive thioesters, potentially leading to false positives.[6] |
| Experimental Workflow | Involves cell culture with the fatty acid analog, cell lysis, click chemistry reaction, and enrichment. | Involves cell lysis, reduction and blocking of free thiols, hydroxylamine treatment, biotinylation, and enrichment. The process can be technically challenging with multiple precipitation and wash steps.[5] |
| Identified Proteome | The set of identified proteins can differ from ABE, suggesting the methods are complementary.[11] | The identified palmitoyl-proteome can vary between studies and with ABE, indicating methodological differences influence outcomes.[11] |
Experimental Workflows and Protocols
A detailed understanding of the experimental procedures is essential for successful implementation and interpretation of results.
This compound (16-AHA) Metabolic Labeling Workflow
The workflow for metabolic labeling with 16-AHA or its commonly used analog, 17-octadecynoic acid (17-ODYA), followed by click chemistry and proteomic analysis is a multi-step process.
References
- 1. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 2. Emerging roles for protein S-palmitoylation in immunity from chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study: Mapping Palmitoylation Events in Cancer Research - Creative Proteomics [creative-proteomics.com]
- 4. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the brain palmitoyl-proteome using both acyl-biotin exchange and acyl-resin-assisted capture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Specificity in 16-Azidohexadecanoic Acid Labeling: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals utilizing 16-Azidohexadecanoic acid (16-AHA) for metabolic labeling, ensuring the specificity of the probe is paramount for generating reliable and interpretable data. This guide provides a comparative overview of essential control experiments to validate the on-target labeling of S-acylated proteins, supported by experimental data and detailed protocols.
This compound is a powerful chemical tool for studying protein S-acylation, a crucial post-translational modification involved in regulating protein trafficking, localization, and function. As an analog of palmitic acid, 16-AHA is metabolically incorporated into proteins by the cellular machinery. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags via click chemistry for visualization and enrichment of S-acylated proteins. However, the potential for off-target labeling necessitates a rigorous set of control experiments to ensure that the observed signal is a direct result of specific enzymatic incorporation.
Comparative Analysis of Control Experiments
To ensure the specificity of 16-AHA labeling, a panel of control experiments should be performed. Each control is designed to address a potential source of non-specific signal. The following table summarizes the key control experiments, their purpose, and the expected outcomes with typical quantitative results.
| Control Experiment | Purpose | Expected Outcome | Typical Quantitative Signal Reduction |
| Vehicle Control | To account for any non-specific effects of the solvent (e.g., DMSO) used to dissolve 16-AHA. | No significant labeling signal should be observed in the absence of 16-AHA. | > 95% |
| Competition Control | To demonstrate that 16-AHA is incorporated through the same enzymatic pathway as its natural counterpart, palmitic acid. | Pre-incubation with an excess of palmitic acid should significantly reduce the labeling signal from 16-AHA. | 70-90% |
| Inhibitor Control | To confirm that the incorporation of 16-AHA is dependent on the activity of S-acyltransferases (zDHHC enzymes). | Pre-treatment with a general S-acylation inhibitor, such as 2-bromopalmitate (2-BP), should decrease the labeling signal. | 50-80% |
| No-Click-Reaction Control | To ensure that the detection signal is a result of the specific click reaction between the azide (B81097) on 16-AHA and the alkyne-bearing reporter tag. | Omitting the copper catalyst or the alkyne-reporter in the click chemistry step should result in no detectable signal. | > 99% |
Key Experimental Protocols
Below are detailed methodologies for the essential control experiments to validate the specificity of 16-AHA labeling.
General Protocol for 16-AHA Labeling
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) to 70-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling: Aspirate the culture medium and replace it with fresh, serum-free medium containing 50-100 µM 16-AHA. Incubate for 4-16 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Click Chemistry: To 50-100 µg of protein lysate, add the click reaction cocktail. A typical cocktail includes an alkyne-biotin or alkyne-fluorophore reporter tag (e.g., 50 µM), a copper(I) source (e.g., 1 mM CuSO₄), a reducing agent (e.g., 5 mM sodium ascorbate), and a copper-chelating ligand (e.g., 1 mM THPTA). Incubate for 1 hour at room temperature.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by western blot using streptavidin-HRP for biotinylated proteins.
Control Experiment Protocols
For each control, follow the general protocol with the specified modifications:
-
Vehicle Control: In the labeling step, add an equivalent volume of DMSO to the medium instead of the 16-AHA solution.
-
Competition Control: One hour prior to adding 16-AHA, pre-incubate the cells with a 10- to 20-fold molar excess of natural palmitic acid (e.g., 1-2 mM). Then, add 16-AHA and proceed with the general protocol.
-
Inhibitor Control: Pre-treat the cells with an S-acylation inhibitor, such as 2-bromopalmitate (2-BP), at a concentration of 50-100 µM for 1-2 hours before adding 16-AHA. It is important to note that 2-BP is a promiscuous inhibitor and may have off-target effects.[1][2]
-
No-Click-Reaction Control: Perform the entire protocol, but in the click chemistry step, omit the CuSO₄ from the reaction cocktail.
Visualizing the Workflow and Cellular Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the key pathways and workflows.
Caption: Cellular incorporation pathway of this compound.
Caption: Experimental workflow for validating 16-AHA labeling specificity.
By implementing these control experiments, researchers can confidently validate the specificity of this compound labeling, ensuring that their findings accurately reflect the dynamics of protein S-acylation. This rigorous approach is essential for producing high-quality, publishable data in the fields of cell biology, biochemistry, and drug discovery.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 16-Azidohexadecanoic Acid
Ensuring the safe disposal of laboratory chemicals is paramount for the protection of researchers and the environment. This document provides essential safety and logistical information for the proper disposal of 16-Azidohexadecanoic acid, a valuable tool for professionals in drug development and scientific research. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety Considerations
This compound is an organic azide (B81097). Organic azides are a class of compounds that are potentially energetic and can decompose explosively, especially when subjected to heat, shock, or friction. The azide functional group is the primary hazard concern.
Key Prohibitions:
-
NEVER dispose of untreated this compound down the drain.
-
DO NOT mix with strong acids. This can generate highly toxic and explosive hydrazoic acid.
-
AVOID contact with heavy metals and their salts (e.g., lead, copper, silver, mercury, azide), as this can form highly shock-sensitive and explosive metal azides.
-
REFRAIN from using halogenated solvents (e.g., dichloromethane, chloroform) for disposal procedures, as they can form explosive di- and tri-azidomethane.
Recommended Disposal Procedure: Chemical Inactivation (Quenching)
The recommended procedure for the safe disposal of this compound is to first chemically convert the energetic azide group into a stable amine functional group through a process called the Staudinger reduction. This reaction is a well-established and mild method for reducing azides.
Experimental Protocol: Staudinger Reduction of this compound
This protocol outlines the conversion of this compound to the more stable 16-aminohexadecanoic acid prior to disposal.
Materials:
-
This compound waste
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ether solvent
-
Water (H₂O)
-
Magnetic stirrer and stir bar
-
Appropriate reaction vessel (round-bottom flask)
-
Fume hood
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Addition of Triphenylphosphine: To the stirred solution, slowly add a slight excess (approximately 1.1 to 1.2 molar equivalents) of triphenylphosphine. The reaction is typically exothermic, and nitrogen gas (N₂) will evolve.
-
Reaction: Allow the reaction to stir at room temperature until the gas evolution ceases. This indicates the formation of the intermediate iminophosphorane.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine (16-aminohexadecanoic acid) and triphenylphosphine oxide.
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to ensure all the azide has been consumed.
-
Final Disposal: The resulting solution, now containing the much less hazardous 16-aminohexadecanoic acid and triphenylphosphine oxide, can be collected in a properly labeled hazardous waste container for organic waste and disposed of according to your institution's and local regulations.
Quantitative Data for Staudinger Reduction
| Parameter | Guideline |
| Stoichiometry | 1 equivalent of this compound to 1.1-1.2 equivalents of Triphenylphosphine |
| Solvent | Anhydrous Tetrahydrofuran (THF) or other suitable ether solvent |
| Reaction Temperature | Room Temperature |
| Hydrolysis | Addition of Water |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling 16-Azidohexadecanoic Acid
Essential safety protocols for the handling and disposal of 16-Azidohexadecanoic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
The azido (B1232118) group imparts specific potential hazards, including explosive instability and toxicity, which necessitates stringent safety measures.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[2] | Provides an extra layer of protection against skin contact and absorption in case of a tear or puncture in the outer glove.[1] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2] | Protects eyes from dust particles and splashes of solutions containing the compound.[1] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[2] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be utilized.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If aerosol generation is possible outside a fume hood, a NIOSH-approved respirator is required.[2] | Prevents inhalation of the compound, which can be a primary route of exposure.[1] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[2] | Protects feet from spills. |
Operational Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Work Area: Always handle this compound within a designated area inside a certified chemical fume hood.[3] The work surface should be lined with absorbent, disposable bench paper to contain spills.[1]
-
Tools: Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of potentially explosive metal azides.[3][4]
-
Ventilation: Ensure adequate ventilation at all times.[5]
-
Ignition Sources: Avoid heat, flames, and other sources of ignition.[1]
2. Weighing and Dissolving:
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure to minimize dust inhalation.[1]
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent aerosol generation.[1] Avoid using halogenated solvents, as they can form explosive organic azides.[4]
3. Experimental Procedures:
-
Closed Systems: Whenever possible, utilize closed systems for reactions and transfers to minimize exposure risk.[1]
-
Blast Shield: For reactions with the potential for explosion, the use of a blast shield is required.[6]
-
Monitoring: Do not leave reactions unattended.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, must be collected in a separate, clearly labeled hazardous waste container.[4] Azide-containing waste should not be mixed with other waste streams.[2][4]
-
Acidic Waste: Do not co-mingle azide (B81097) waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Disposal Method: All azide-containing materials should be disposed of through an approved university or institutional chemical waste program.[4] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2] For dilute solutions (5% or less), chemical deactivation with nitrous acid may be a possibility, but this must be carried out in a chemical fume hood by trained personnel following established protocols.[3]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
